Product packaging for Fosfenopril(Cat. No.:CAS No. 95399-71-6)

Fosfenopril

Cat. No.: B1673573
CAS No.: 95399-71-6
M. Wt: 435.5 g/mol
InChI Key: WOIWWYDXDVSWAZ-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fosinoprilat (CAS 95399-71-6) is the active phosphinic acid metabolite of the prodrug Fosinopril, activated in vivo by esterases . As a potent, competitive angiotensin-converting enzyme (ACE) inhibitor, it specifically binds to the active site of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . This action results in decreased vasopressor activity and reduced aldosterone secretion, which is a key mechanism studied in cardiovascular disease research, particularly for conditions like hypertension and heart failure . Beyond its primary cardiovascular applications, research indicates that Fosinoprilat also exhibits anti-inflammatory properties. It has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/NF-κB signaling pathway in monocytes . This multifaceted activity makes it a valuable compound for investigating the renin-angiotensin system and related inflammatory pathways. Fosinoprilat is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34NO5P B1673573 Fosfenopril CAS No. 95399-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWWYDXDVSWAZ-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869253
Record name Fosinoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95399-71-6
Record name Fosinoprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95399-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosinoprilat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095399716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosinoprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosinoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSINOPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S312EY6ZT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Fosfenopril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanisms involved in the creation of Fosfenopril, an angiotensin-converting enzyme (ACE) inhibitor. The document details the key chemical intermediates, reaction conditions, and experimental protocols, offering valuable insights for professionals in the field of drug development and organic synthesis.

I. Overview of the this compound Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling and subsequent purification. The overall synthesis can be conceptually divided into three main stages:

  • Synthesis of (4S)-4-cyclohexyl-L-proline (Intermediate 2): This chiral proline derivative is a crucial building block that provides the stereochemical framework for a portion of the final this compound molecule.

  • Synthesis of SR---INVALID-LINK--phosphinyl]acetic acid (Intermediate 1): This phosphinylacetic acid derivative is the second key component, contributing the phosphorus-containing moiety essential for the drug's activity. The synthesis typically yields a racemic mixture, which is then resolved to obtain the desired stereoisomer.

  • Coupling and Final Product Formation: The two key intermediates are coupled to form the this compound molecule. This is followed by purification to isolate the desired diastereomer.

The overall synthetic scheme is depicted below:

Fosfenopril_Synthesis_Overview cluster_intermediate1 Synthesis of Intermediate 1 cluster_intermediate2 Synthesis of Intermediate 2 Starting_Materials_1 4-Phenylbutylphosphinic Acid & other reagents Intermediate_1_Racemic Racemic [2-methyl-1-(oxopropoxy)propoxyphosphinyl]acetic acid Starting_Materials_1->Intermediate_1_Racemic Multi-step synthesis Intermediate_1_Resolved SR-(2-methyl-1-(oxopropoxy)propoxyphosphinyl]acetic acid (Intermediate 1) Intermediate_1_Racemic->Intermediate_1_Resolved Resolution This compound This compound Intermediate_1_Resolved->this compound Coupling Starting_Materials_2 L-Glutamic Acid Intermediate_2 (4S)-4-cyclohexyl-L-proline (Intermediate 2) Starting_Materials_2->Intermediate_2 Nine-step synthesis Intermediate_2->this compound Coupling

Figure 1: High-level overview of the this compound synthesis pathway.

II. Synthesis of Key Intermediates

A. Synthesis of SR-(2-methyl-1-(oxopropoxy)propoxyphosphinyl]acetic acid (Intermediate 1)

The synthesis of this key phosphinylacetic acid intermediate begins with (4-phenylbutyl)phosphinic acid. The industrial synthesis typically produces a mixture of diastereomers that are then separated. A plausible synthetic route involves the following conceptual steps:

  • Preparation of (4-phenylbutyl)phosphinylacetic acid: This can be achieved through a reaction of a (4-phenylbutyl)phosphinic acid derivative with a haloacetic acid ester, followed by hydrolysis. The Arbuzov reaction is a fundamental method for forming the P-C bond in the precursor.

  • Esterification: The resulting phosphinylacetic acid is then esterified with 2-methyl-1-(1-oxopropoxy)propane to introduce the propoxy side chain.

Reaction Mechanism: Arbuzov Reaction

The Arbuzov reaction is a classic method for the formation of a phosphorus-carbon bond. It involves the reaction of a trialkyl phosphite with an alkyl halide. The general mechanism proceeds via an S(_N)2 attack of the nucleophilic phosphorus on the alkyl halide to form a phosphonium salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate.

Arbuzov_Reaction Trialkyl_Phosphite R'O-P(OR)₂ Phosphonium_Salt [R'O-P⁺(OR)₂(R'')]X⁻ Trialkyl_Phosphite->Phosphonium_Salt Sₙ2 attack Alkyl_Halide R''-X Alkyl_Halide->Phosphonium_Salt Phosphonate O=P(OR)₂(R'') Phosphonium_Salt->Phosphonate Dealkylation Alkyl_Halide_Product R'-X Phosphonium_Salt->Alkyl_Halide_Product

Figure 2: General mechanism of the Arbuzov reaction.

B. Synthesis of trans-4-cyclohexyl-L-proline (Intermediate 2)

A detailed nine-step synthesis for trans-4-cyclohexyl-L-proline starting from L-glutamic acid has been reported. The process involves the formation of a pyroglutamate intermediate, followed by a series of reductions, protections, and stereoselective modifications to introduce the cyclohexyl group at the 4-position of the proline ring.

Experimental Protocol: Synthesis of trans-4-cyclohexyl-L-proline hydrochloride

A slurry of (trans)-4-phenyl-L-proline (50 g, 0.262 moles) and platinum oxide (10 g) in absolute ethanol (1200 ml) is treated with 5.62N ethanolic HCl (46.5 ml, 0.261 moles) and shaken until all the solid has gone into solution. The solution is then purged with argon and hydrogenated on a Parr apparatus at 50 psi overnight. After this time, the uptake of hydrogen ceases, and NMR indicates complete reduction. The reaction mixture is filtered through a pad of Celite and concentrated in vacuo. The residue is triturated with diethyl ether and filtered to yield 60.0 g of (trans)-4-cyclohexyl-L-proline hydrochloride as snow-white crystals.[1]

StepStarting MaterialReagents and SolventsKey TransformationProduct
1L-Glutamic acid-Cyclization(S)-(-)-2-pyrrolidone-5-carboxylic acid
2(S)-(-)-2-pyrrolidone-5-carboxylic acidMethanol, Acid catalystEsterification(S)-(+)-5-carbomethoxy-2-pyrrolidinone
3(S)-(+)-5-carbomethoxy-2-pyrrolidinoneSodium borohydride, MethanolReduction(S)-(+)-5-hydroxymethyl-2-pyrrolidinone
4(S)-(+)-5-hydroxymethyl-2-pyrrolidinoneBenzaldehyde, p-toluenesulfonic acidProtection (O,N-acetal formation)(5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one
5(5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-oneLithium diisopropylamide (LDA), Phenylselenyl chlorideSelenation(5S,7aR)-7-phenylselenyl-(5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one
6(5S,7aR)-7-phenylselenyl-(5S,7aS)-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-oneHydrogen peroxide, DichloromethaneOxidative elimination(S)-5-phenyl-7,7a-dihydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one
7(S)-5-phenyl-7,7a-dihydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-oneLithium dicyclohexylcuprate, Diethyl ether1,4-Conjugate addition(4S,5S,7aS)-4-cyclohexyl-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-one
8(4S,5S,7aS)-4-cyclohexyl-5-phenyl-tetrahydro-1H-pyrrolo[1,2-c][1][2]oxazol-3-oneHydrochloric acidDeprotection and hydrolysistrans-4-cyclohexyl-L-proline hydrochloride
9trans-4-cyclohexyl-L-proline hydrochloride-Neutralizationtrans-4-cyclohexyl-L-proline

Table 1: Summary of the nine-step synthesis of trans-4-cyclohexyl-L-proline.

III. Coupling of Intermediates and Final Product Formation

The final step in the synthesis of this compound involves the coupling of the resolved phosphinylacetic acid derivative (Intermediate 1) with the proline derivative (Intermediate 2). This amide bond formation is typically achieved using standard peptide coupling reagents.

Experimental Protocol: Synthesis of this compound

The pure enantiomer of SR---INVALID-LINK--phosphinyl]acetic acid (2.3 g, 6.0 mmol) is dissolved in dichloromethane (60 ml) and treated with anhydrous hydroxybenzotriazole (HOBt) (1.0 g, 6.6 mmol). The solution is cooled to -18°C and treated with dicyclohexylcarbodiimide (DCC) (1.36 g, 6.6 mmol). The reaction mixture is kept under stirring for about 4 hours and slowly restored to room temperature. The solution is then cooled again to about -18°C and treated with trans-4-cyclohexyl-L-proline hydrochloride (1.54 g, 6.6 mmol) and N,N-diisopropylethylamine (1.7 g, 13.2 mmol). The mixture is restored to room temperature and left under stirring for 1 day.[3]

Reaction Mechanism: DCC/HOBt Mediated Amide Coupling

The coupling reaction proceeds through the activation of the carboxylic acid group of the phosphinylacetic acid derivative by DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine group of the proline derivative to form the amide bond. The addition of HOBt is crucial as it reacts with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions, thereby improving the efficiency and purity of the final product.

DCC_HOBt_Coupling Carboxylic_Acid R-COOH (Intermediate 1) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC Dicyclohexylcarbodiimide (DCC) DCC->O_Acylisourea Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester Amide R-CO-NH-R' (this compound) O_Acylisourea->Amide DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU HOBt Hydroxybenzotriazole (HOBt) HOBt->Active_Ester Active_Ester->Amide Active_Ester->DCU Amine H₂N-R' (Intermediate 2) Amine->Amide Amine->Amide

Figure 3: Mechanism of DCC/HOBt mediated amide bond formation.

IV. Quantitative Data Summary

Reaction StepReactantsReagents/SolventsTemperature (°C)Reaction TimeYield
Synthesis of trans-4-cyclohexyl-L-proline hydrochloride (trans)-4-phenyl-L-proline, Platinum oxideEthanol, Ethanolic HClRoom TemperatureOvernight~98%
This compound Coupling SR---INVALID-LINK--phosphinyl]acetic acid, trans-4-cyclohexyl-L-proline hydrochlorideDichloromethane, HOBt, DCC, N,N-diisopropylethylamine-18 to Room Temperature~28 hoursNot specified

Table 2: Summary of quantitative data for key synthetic steps.

V. Conclusion

The synthesis of this compound is a complex but well-defined process that relies on the strategic assembly of two key chiral intermediates. A thorough understanding of the individual synthetic steps, reaction mechanisms, and experimental parameters is critical for the efficient and stereoselective production of this important pharmaceutical agent. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this compound and related compounds.

References

In Vitro Mechanism of Action of Fosfenoprilat on Angiotensin-Converting Enzyme (ACE): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of fosfenoprilat, the active metabolite of the prodrug fosinopril, on angiotensin-converting enzyme (ACE). The document details the binding kinetics, inhibitory constants, and experimental protocols for characterizing the interaction between fosfenoprilat and the two catalytic domains of somatic ACE (nACE and cACE).

Introduction to Fosfenoprilat and ACE

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Following oral administration, fosinopril is hydrolyzed by carboxylesterases to its active diacid metabolite, fosfenoprilat.[1] Fosfenoprilat is a potent, competitive inhibitor of ACE, preventing the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.[1] Somatic ACE consists of two homologous catalytic domains, the N-domain (nACE) and the C-domain (cACE), which exhibit different substrate specificities and inhibitor binding affinities. Understanding the domain-specific inhibition by fosfenoprilat is crucial for the development of more selective ACE inhibitors with potentially improved side-effect profiles.

Quantitative Analysis of Fosfenoprilat Inhibition on ACE

The inhibitory potency of fosfenoprilat on the N- and C-domains of ACE has been characterized through kinetic studies. The data reveals a degree of selectivity in its interaction with the two domains.

ParameternACEcACEReference
Ki (nM) 0.8 ± 0.11.6 ± 0.2[2]

Table 1: Inhibitory Constants (Ki) of Fosfenoprilat for the N- and C-domains of ACE.

Mechanism of Action: Competitive Inhibition

Fosfenoprilat acts as a competitive inhibitor of ACE.[1] This mode of inhibition signifies that fosfenoprilat and the natural substrate, angiotensin I, compete for binding to the active site of the enzyme. The binding of fosfenoprilat to the active site precludes the binding of angiotensin I, thereby blocking its conversion to angiotensin II.

ACE ACE Active Site ACE_AngI ACE-Angiotensin I Complex ACE->ACE_AngI ACE_Fosfenoprilat ACE-Fosfenoprilat Complex (Inactive) ACE->ACE_Fosfenoprilat AngI Angiotensin I (Substrate) AngI->ACE_AngI Binds to AngII Angiotensin II Fosfenoprilat Fosfenoprilat (Inhibitor) Fosfenoprilat->ACE_Fosfenoprilat Competitively binds to ACE_AngI->AngII Catalyzes conversion to

Figure 1: Competitive inhibition of ACE by fosfenoprilat.

Experimental Protocols for ACE Inhibition Assays

The in vitro inhibitory activity of fosfenoprilat on ACE can be determined using various biochemical assays. Spectrophotometric and fluorometric methods are commonly employed.

Fluorometric ACE Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the inhibitory kinetics of fosfenoprilat on purified nACE and cACE.

Materials:

  • Purified recombinant human nACE and cACE

  • Fosfenoprilat

  • Fluorogenic substrate: Abz-Gly-p-nitro-Phe-Pro-OH

  • Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl and 0.1 mM ZnCl2

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute nACE and cACE to a working concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of fosfenoprilat in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 40 µL of the ACE working solution.

    • Add 40 µL of the fosfenoprilat dilution (or buffer for control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

  • Data Acquisition: Immediately measure the increase in fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) at 37°C in kinetic mode for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

    • Determine the percent inhibition for each fosfenoprilat concentration relative to the control.

    • Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

    • Determine the Ki value using the Cheng-Prusoff equation, assuming competitive inhibition.

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare ACE solution A1 Add ACE to wells P1->A1 P2 Prepare fosfenoprilat dilutions A2 Add fosfenoprilat to wells P2->A2 P3 Prepare substrate solution A4 Add substrate to initiate reaction P3->A4 A1->A2 A3 Pre-incubate at 37°C A2->A3 A3->A4 D1 Measure fluorescence kinetically A4->D1 D2 Calculate initial velocities D1->D2 D3 Determine % inhibition D2->D3 D4 Calculate IC50 and Ki D3->D4

Figure 2: Workflow for the fluorometric ACE inhibition assay.

Signaling Pathway Context

The inhibition of ACE by fosfenoprilat has significant downstream effects on the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to angiotensin II, fosfenoprilat effectively reduces the levels of this potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by fosfenoprilat leads to an accumulation of bradykinin, which further contributes to the antihypertensive effect.

Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Vasoconstriction Vasoconstriction AngII->Vasoconstriction Fosfenoprilat Fosfenoprilat Fosfenoprilat->ACE Inhibits Bradykinin Bradykinin Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation

Figure 3: Impact of fosfenoprilat on the RAAS pathway.

Conclusion

Fosfenoprilat is a potent, competitive inhibitor of angiotensin-converting enzyme, with a slightly higher affinity for the N-domain over the C-domain. The in vitro characterization of its inhibitory mechanism is essential for understanding its pharmacological effects and for the development of next-generation, domain-selective ACE inhibitors. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of fosfenoprilat and other ACE inhibitors in a research and drug development setting.

References

In-Depth Technical Guide: Enzyme Kinetics of Fosfenoprilat ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the enzyme kinetics of fosfenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. The content herein is intended to serve as a comprehensive resource, offering insights into the inhibitory mechanism, quantitative kinetic parameters, and the experimental protocols necessary for their determination.

Introduction to Fosfenoprilat and Angiotensin-Converting Enzyme (ACE)

Fosinopril is an ester prodrug that is rapidly hydrolyzed in the body to its active form, fosfenoprilat. Fosfenoprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE also inactivates bradykinin, a vasodilator. By inhibiting ACE, fosfenoprilat reduces the production of angiotensin II and potentiates the effects of bradykinin, leading to vasodilation and a reduction in blood pressure.

Human somatic ACE (sACE) has two catalytically active domains: the N-domain (nACE) and the C-domain (cACE).[1][2][3] While both domains contribute to blood pressure regulation, they exhibit different substrate specificities.[1][2][3] Fosfenoprilat has been shown to inhibit both of these domains.[1][2]

Quantitative Kinetic Data

The inhibitory potency of fosfenoprilat against the N- and C-domains of ACE has been characterized by determining its inhibition constant (Kᵢ). The Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

ParameternACEcACEReference
Kᵢ (nM) 4.11 ± 0.380.15 ± 0.01[1]

Fosinopril, the prodrug of fosfenoprilat, has been reported to have an IC₅₀ of 0.18 µM for ACE inhibition. The same source reported a Kᵢ of 1.675 µM and described the inhibition as non-competitive, which is inconsistent with the widely accepted competitive inhibition mechanism of fosfenoprilat. Further research is needed to clarify this discrepancy.

Note: Despite extensive searches of the available literature, specific values for the association rate constant (Kₒₙ) and the dissociation rate constant (Kₒff) for fosfenoprilat's interaction with ACE were not found.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Fosfenoprilat exerts its therapeutic effect by inhibiting a critical step in the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the RAAS pathway and the point of inhibition by fosfenoprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Fosfenoprilat Fosfenoprilat Fosfenoprilat->ACE Inhibition Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System and Fosfenoprilat's Point of Inhibition.

Mechanism of Inhibition: Competitive Inhibition

Fosfenoprilat is a competitive inhibitor of ACE. This means that it reversibly binds to the active site of the enzyme, the same site where the natural substrate, angiotensin I, binds. By occupying the active site, fosfenoprilat prevents the substrate from binding and being converted to angiotensin II.

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition Enzyme Enzyme (ACE) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate (Angiotensin I) Product Product (Angiotensin II) ES_Complex->Product Enzyme_2 Enzyme (ACE) ES_Complex->Enzyme_2 Enzyme_I Enzyme (ACE) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex + Inhibitor Inhibitor Inhibitor (Fosfenoprilat)

Caption: Mechanism of Competitive Inhibition of ACE by Fosfenoprilat.

Experimental Protocols

The determination of the kinetic parameters of ACE inhibition by fosfenoprilat is crucial for understanding its potency and mechanism of action. A commonly used method is a fluorometric assay.

Fluorometric Assay for ACE Inhibition

This protocol is a synthesized methodology based on established fluorometric assays for ACE activity.

Objective: To determine the inhibitory kinetics (Kᵢ and IC₅₀) of fosfenoprilat on Angiotensin-Converting Enzyme.

Principle: The assay measures the rate of cleavage of a fluorogenic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE. The product, L-histidyl-L-leucine, is then reacted with a fluorescent dye (e.g., o-phthaldialdehyde) to produce a fluorescent adduct. The fluorescence intensity is directly proportional to the amount of product formed and thus to the enzyme activity. In the presence of an inhibitor like fosfenoprilat, the rate of product formation will decrease.

Materials:

  • Purified Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)

  • Fosfenoprilat

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • o-Phthaldialdehyde (OPA)

  • Assay Buffer: 100 mM Potassium Phosphate Buffer with 300 mM NaCl, pH 8.3

  • Stopping Solution: 1 M HCl

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~490 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in assay buffer.

    • Prepare a stock solution of HHL in assay buffer.

    • Prepare a stock solution of fosfenoprilat in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to create a series of concentrations.

    • Prepare the OPA reagent according to the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and stopping solution.

    • Control wells (No inhibitor): Add ACE solution and assay buffer.

    • Inhibitor wells: Add ACE solution and different concentrations of fosfenoprilat solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the HHL substrate solution to all wells (except the blank) to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding the stopping solution (1 M HCl) to all wells.

  • Fluorogenic Reaction: Add the OPA reagent to all wells and incubate at room temperature for a set time to allow for the development of the fluorescent product.

  • Measurement: Read the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Subtract the fluorescence of the blank from all readings.

  • Calculate the percentage of inhibition for each fosfenoprilat concentration using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Inhibitor) / Fluorescence of Control] x 100

  • Plot the % Inhibition against the logarithm of the fosfenoprilat concentration.

  • Determine the IC₅₀ value, which is the concentration of fosfenoprilat that causes 50% inhibition of ACE activity, by fitting the data to a sigmoidal dose-response curve.

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Experimental Workflow

The following diagram outlines the general workflow for determining the enzyme kinetics of ACE inhibition.

Experimental_Workflow Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Assay_Setup Assay Setup in 96-well Plate (Blank, Control, Inhibitor wells) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Incubation Incubation (Enzymatic Reaction) Reaction_Start->Incubation Reaction_Stop Terminate Reaction (Add Stopping Solution) Incubation->Reaction_Stop Fluorescence_Dev Fluorescence Development (Add OPA Reagent) Reaction_Stop->Fluorescence_Dev Measurement Measure Fluorescence Fluorescence_Dev->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50, Ki) Measurement->Data_Analysis

Caption: General Experimental Workflow for an ACE Inhibition Assay.

Conclusion

Fosfenoprilat is a potent, competitive inhibitor of both the N- and C-domains of angiotensin-converting enzyme, with a higher affinity for the C-domain. Its inhibitory activity is central to its therapeutic efficacy in the management of hypertension and other cardiovascular conditions. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology. Further investigation into the association and dissociation rate constants (Kₒₙ and Kₒff) would provide a more complete understanding of the binding dynamics of fosfenoprilat with ACE.

References

Molecular Docking of Fosfopril Analogs with Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of molecular docking studies involving fosfenopril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor fosinoprilat, and its analogs with the ACE protein. This document details the experimental protocols, presents quantitative data from these studies in a structured format, and visualizes key workflows and pathways to facilitate a deeper understanding of the structure-activity relationships of these compounds.

Introduction

Angiotensin-converting enzyme (ACE) is a key zinc metalloproteinase in the renin-angiotensin-aldosterone system (RAAS), playing a crucial role in blood pressure regulation.[1][2][3] It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Consequently, ACE has been a primary target for the development of antihypertensive drugs. This compound is an ester prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, fosinoprilat.[1][2] Fosinoprilat effectively inhibits ACE, leading to reduced levels of angiotensin II and subsequent vasodilation and lowering of blood pressure.[1][2]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[4][5] Such studies are instrumental in drug discovery for understanding the mechanism of action of existing drugs and for designing novel, more potent, and selective inhibitors. This guide focuses on the molecular docking studies of this compound and its analogs with ACE, providing a technical framework for researchers in the field.

Quantitative Data Summary

The following tables summarize the quantitative data from in-silico molecular docking and in-vitro ACE inhibition studies of this compound and its analogs. These studies aimed to identify analogs with improved ACE inhibitory activity.

Table 1: In-Vitro ACE Inhibition Data for this compound and Its Analogs

CompoundConcentration (μg/mL)% ACE InhibitionIC50 (μM)
Fosinopril 1055.178.9
2062.07
3068.97
4075.86
5082.76
Analog A1 1051.729.5
2058.62
3065.52
4072.41
5079.31
Analog A2 1058.628.2
2065.52
3072.41
4079.31
5086.21
Analog A3 1041.3811.8
2048.28
3055.17
4062.07
5068.97
Analog A4 1044.8311.1
2051.72
3058.62
4065.52
5072.41
Analog A5 1037.9312.5
2044.83
3051.72
4058.62
5065.52
Analog A6 1034.4813.6
2041.38
3048.28
4055.17
5062.07

Data extracted from a study on fosinopril analogs.

Table 2: Molecular Docking Scores for this compound and Its Analogs with ACE

CompoundDock Score
Fosinopril -35.87
Analog A1 -36.12
Analog A2 -42.54
Analog A3 -32.45
Analog A4 -34.78
Analog A5 -30.19
Analog A6 -28.93

Dock scores were obtained using VLife MDS 3.0 software with the GRIP batch docking method. A more negative score indicates a more favorable binding interaction.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and its analogs.

In-Silico Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking of this compound analogs with the ACE protein. The study referenced utilized VLife MDS 3.0 software with the GRIP batch docking method.[3] A general workflow adaptable to other common docking software like AutoDock is also described.

3.1.1. Protein Preparation

  • Obtain Crystal Structure: The three-dimensional crystal structure of the target protein, Angiotensin-Converting Enzyme, is retrieved from the Protein Data Bank (PDB). For the cited study, the PDB ID 1R4L was used.[3]

  • Pre-processing: The downloaded PDB file is prepared for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands or ions not essential for the interaction.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning partial charges to the protein atoms (e.g., Kollman charges).

    • Repairing any missing residues or atoms in the crystal structure using modeling software.

3.1.2. Ligand Preparation

  • 2D Structure Drawing: The two-dimensional structures of this compound and its analogs are drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Optimization: The 2D structures are converted to 3D structures. The geometry of the ligands is then optimized to find the lowest energy conformation using a suitable force field (e.g., MMFF94). This step is crucial for obtaining realistic binding poses.

  • Charge and Torsion Assignment: Partial charges are assigned to the ligand atoms (e.g., Gasteiger charges). The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

3.1.3. Grid Generation and Docking Simulation

  • Active Site Definition: The binding site (active site) on the ACE protein is defined. This is typically centered on the location of the co-crystallized ligand in the original PDB file or identified through literature knowledge of key active site residues.

  • Grid Box Creation: A grid box is generated around the defined active site. This grid defines the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. The size of the grid box should be sufficient to accommodate the ligand and allow for its rotation and translation.

  • Docking Execution: The docking simulation is performed. The referenced study used the GRIP batch docking method with the following parameters: 30 placements and a rotation angle of 30°.[3] In a typical docking run, the software systematically explores different conformations and orientations of the ligand within the grid box, evaluating the binding energy of each pose using a scoring function.

3.1.4. Analysis of Docking Results

  • Binding Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, which is typically the one with the lowest binding energy or dock score.

  • Interaction Analysis: The interactions between the ligand and the protein in the best-docked pose are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the key amino acid residues in the ACE active site.

In-Vitro ACE Inhibitory Activity Assay Protocol (Spectrophotometric Method)

This protocol describes a common spectrophotometric method for determining the ACE inhibitory activity of compounds.

  • Preparation of Reagents:

    • ACE Solution: A solution of Angiotensin-Converting Enzyme from rabbit lung is prepared in a suitable buffer (e.g., phosphate buffer pH 8.3).

    • Substrate Solution: A solution of the ACE substrate, hippuryl-L-histidyl-L-leucine (HHL), is prepared in the same buffer.

    • Inhibitor Solutions: Solutions of this compound and its analogs are prepared at various concentrations.

    • Stopping Reagent: A solution of 1M HCl is used to stop the enzymatic reaction.

    • Extraction Solvent: Ethyl acetate is used to extract the product of the reaction.

  • Assay Procedure:

    • In a reaction tube, the ACE solution and the inhibitor solution (or buffer for control) are pre-incubated at 37°C for a specified time (e.g., 10 minutes).

    • The reaction is initiated by adding the HHL substrate solution.

    • The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The reaction is terminated by the addition of 1M HCl.

    • The hippuric acid (HA) formed by the enzymatic cleavage of HHL is extracted with ethyl acetate.

    • The ethyl acetate layer is separated and evaporated to dryness.

    • The residue is redissolved in a suitable solvent (e.g., distilled water), and the absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 228 nm).

  • Calculation of % Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

      • A_c is the absorbance of the control (without inhibitor).

      • A_s is the absorbance of the sample (with inhibitor).

  • Determination of IC50:

    • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to the molecular docking studies of this compound and its analogs with ACE.

experimental_workflow cluster_insilico In-Silico Workflow cluster_invitro In-Vitro Workflow cluster_correlation Correlation protein_prep Protein Preparation (PDB: 1R4L) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound & Analogs) docking Molecular Docking (VLife MDS 3.0) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Dock Scores, Binding Poses) docking->analysis correlation Structure-Activity Relationship (SAR) analysis->correlation reagent_prep Reagent Preparation (ACE, HHL, Inhibitors) assay ACE Inhibition Assay (Spectrophotometric) reagent_prep->assay data_analysis Data Analysis (% Inhibition, IC50) assay->data_analysis data_analysis->correlation

Experimental workflow for docking and in-vitro studies.

raas_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i  Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii  ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone ace ACE renin Renin This compound This compound Analogs This compound->ace Inhibition

Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.

Conclusion

This technical guide has provided a detailed overview of the molecular docking studies of this compound and its analogs with the Angiotensin-Converting Enzyme. The structured presentation of quantitative data, coupled with comprehensive experimental protocols and illustrative diagrams, offers a valuable resource for researchers in the field of drug design and development. The findings from these studies, particularly the identification of analog A2 with superior ACE inhibitory activity both in-silico and in-vitro, underscore the utility of molecular docking in identifying promising lead compounds for further investigation. The methodologies and workflows detailed herein can serve as a practical guide for conducting similar computational and experimental studies on ACE inhibitors.

References

An In-depth Technical Guide to the Physicochemical Properties of Fosfenopril Sodium Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the polymorphic forms of fosfenopril sodium, an angiotensin-converting enzyme (ACE) inhibitor. Understanding the solid-state chemistry of this active pharmaceutical ingredient (API) is critical for ensuring drug product quality, stability, and bioavailability.

Introduction to Polymorphism in this compound Sodium

This compound sodium is known to exist in at least two distinct crystalline forms, designated as Polymorph A and Polymorph B.[1] Polymorphism refers to the ability of a solid material to exist in multiple crystalline structures, which can significantly impact its physicochemical properties, including melting point, solubility, and stability.[1] Of the two identified forms of this compound sodium, Polymorph A is considered to be the more thermodynamically stable form.[1][2] The differences between these polymorphs are believed to stem from conformational variations, potentially involving cis-trans isomerization around a peptide bond.[3]

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for the two polymorphs of this compound sodium. This information has been compiled from patent literature and scientific publications.

Table 1: Thermal Properties of this compound Sodium Polymorphs

PropertyPolymorph APolymorph B
Melting Behavior Exhibits a distinct melting endotherm.Displays a different melting behavior compared to Form A.
Heat of Solution (ΔHs) -0.90 kcal/mol-2.46 kcal/mol

Note: Specific melting points and heats of fusion from DSC are not explicitly detailed in the available literature but are known to differ.[1][3] Polymorph B is noted to be significantly more exothermic upon dissolving.[1]

Table 2: Spectroscopic and Crystallographic Data of this compound Sodium Polymorphs

Analytical TechniquePolymorph APolymorph B
Powder X-Ray Diffraction (PXRD) Unique diffraction pattern.Distinctly different diffraction pattern from Form A.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic vibrational spectrum.Different vibrational spectrum compared to Form A.
Solid-State 13C NMR Spectroscopy Specific chemical shifts.Different chemical shifts, indicating a different molecular environment.

Note: While the literature confirms differences in PXRD patterns and FTIR spectra, specific peak lists (2θ values for PXRD and wavenumbers for FTIR) are not provided in publicly accessible documents. The differences in solid-state NMR suggest variations in the environment of the acetal side chain.[1][3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound sodium polymorphs are not extensively published. However, based on the analytical techniques cited, the following general methodologies are standard in the pharmaceutical industry for polymorph characterization.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and heat of fusion of the different polymorphic forms.

  • Methodology: A small, accurately weighed sample (typically 1-5 mg) of the this compound sodium polymorph is placed in an aluminum pan and sealed. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan. Endothermic events, such as melting, and exothermic events, such as crystallization, are recorded.

Powder X-Ray Diffraction (PXRD)
  • Objective: To obtain the diffraction pattern of the crystalline solid, which serves as a fingerprint for a specific polymorphic form.

  • Methodology: A powdered sample of the this compound sodium polymorph is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, is unique to the crystalline lattice of the polymorph.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the vibrational modes of the molecules within the crystal lattice, which can differ between polymorphs due to different intermolecular interactions.

  • Methodology: A small amount of the this compound sodium polymorph is typically mixed with potassium bromide (KBr) and compressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used by placing the sample directly on the ATR crystal. The sample is then exposed to infrared radiation, and the absorbance is measured as a function of wavenumber (cm-1). Differences in the spectra of the polymorphs can indicate variations in hydrogen bonding and molecular conformation.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To probe the local chemical environment of specific nuclei (e.g., 13C, 31P) within the solid state.

  • Methodology: A sample of the this compound sodium polymorph is packed into an NMR rotor and spun at a high speed at the magic angle. Cross-polarization magic angle spinning (CP/MAS) techniques are often employed to enhance the signal of less abundant nuclei. The resulting spectrum provides information on the number of non-equivalent atoms in the asymmetric unit and their chemical environment, which can distinguish between polymorphs.

Visualizations: Workflows and Relationships

The following diagrams illustrate the relationship between the this compound sodium polymorphs and a typical workflow for their characterization.

G cluster_0 This compound Sodium Polymorphs cluster_1 Interconversion Conditions Polymorph_B Polymorph B (Metastable) Polymorph_A Polymorph A (Stable) Polymorph_B->Polymorph_A Spontaneous Conversion Solvent_High_Water Crystallization from Keto/Hydroxylic Solvent with >0.2% Water Solvent_High_Water->Polymorph_A Solvent_Low_Water Crystallization from Keto/Hydroxylic Solvent with <0.2% Water Solvent_Low_Water->Polymorph_B

Caption: Relationship and interconversion of this compound sodium polymorphs.

G start This compound Sodium (Unknown Form) dsc Differential Scanning Calorimetry (DSC) start->dsc pxrd Powder X-Ray Diffraction (PXRD) start->pxrd ftir Fourier-Transform Infrared (FTIR) Spectroscopy start->ftir ssnmr Solid-State NMR Spectroscopy start->ssnmr data_analysis Data Analysis and Comparison dsc->data_analysis pxrd->data_analysis ftir->data_analysis ssnmr->data_analysis characterization Polymorph Identification and Characterization data_analysis->characterization

Caption: Experimental workflow for this compound sodium polymorph characterization.

Conclusion

The existence of at least two polymorphic forms of this compound sodium, with Polymorph A being the more stable form, has been established. The differences in their physicochemical properties, particularly their thermal behavior and spectroscopic profiles, are critical considerations for drug development and manufacturing. While detailed quantitative data remains limited in publicly available sources, the methodologies for their characterization are well-established. Further studies to fully quantify the properties of each polymorph would be beneficial for optimizing the formulation and ensuring the consistent performance of this compound sodium drug products.

References

Fosinoprilat's Binding Affinity to Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of fosinoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril, to its target enzyme. Fosinopril is a phosphinic acid-containing ester prodrug that is hydrolyzed in vivo to the pharmacologically active fosinoprilat.[1][2] Fosinoprilat's potent and specific binding to ACE underlies its clinical efficacy in the management of hypertension and heart failure.[1][2] This document details the quantitative binding parameters, the experimental methodologies used to determine these values, and the broader physiological context of this crucial drug-enzyme interaction.

Quantitative Binding Affinity of Fosinoprilat to ACE

Fosinoprilat exhibits a high binding affinity for angiotensin-converting enzyme, with inhibitory constants (Ki) in the low nanomolar range. The binding affinity has been characterized for the two catalytic domains of somatic ACE: the N-terminal domain (nACE) and the C-terminal domain (cACE). The data indicates a degree of selectivity for the cACE domain.

ParameterValueACE DomainSubstrateReference
Ki 4.11 ± 0.38 nMnACEZ-Phe-His-Leu[3]
Ki 0.15 ± 0.01 nMcACEZ-Phe-His-Leu[3]
Selectivity 27.4-fold for cACEnACE vs. cACEZ-Phe-His-Leu[3]
Ki 0.37 ± 0.24 nMNot SpecifiedAngiotensin I[4]
Ki 0.29 ± 0.11 nMNot SpecifiedHippuryl-Histidyl-Leucine (HHL)[4]
IC50 (Fosinopril) 0.18 µMNot SpecifiedNot Specified[5]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Fosinoprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical physiological pathway for the regulation of blood pressure and fluid and electrolyte balance. By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Additionally, the reduction in angiotensin II levels decreases the secretion of aldosterone, leading to reduced sodium and water retention.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone stimulates secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) Renin->Angiotensinogen acts on ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I acts on Fosinoprilat Fosinoprilat Fosinoprilat->ACE inhibits

Figure 1: Renin-Angiotensin-Aldosterone System and Fosinoprilat's Site of Action.

Experimental Protocols for Determining Binding Affinity

The determination of fosinoprilat's binding affinity to ACE is typically performed using in vitro enzyme inhibition assays. A common method involves a fluorimetric or spectrophotometric approach.

Fluorimetric Assay for Ki Determination (based on Cozier et al., 2022)

This method is used to determine the inhibitory constant (Ki) of fosinoprilat for the N- and C-domains of ACE.

1. Materials and Reagents:

  • Recombinant human nACE and cACE

  • Fosinoprilat

  • Fluorogenic substrate: Z-Phe-His-Leu

  • Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 10 µM ZnCl2

  • 96-well black microplates

  • Fluorometer

2. Procedure:

  • Prepare serial dilutions of fosinoprilat in the assay buffer.

  • In a 96-well microplate, add the ACE enzyme (nACE or cACE) to each well.

  • Add the various concentrations of fosinoprilat to the wells. A control with no inhibitor is also prepared.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-His-Leu to each well.

  • Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the substrate by ACE results in a fluorescent product.

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

3. Data Analysis:

  • The percentage of ACE inhibition is calculated for each fosinoprilat concentration relative to the control (no inhibitor).

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and its Michaelis-Menten constant (Km).

Spectrophotometric Assay for ACE Inhibition

This method relies on the measurement of hippuric acid produced from the cleavage of the substrate hippuryl-histidyl-leucine (HHL) by ACE.

1. Materials and Reagents:

  • ACE extract (e.g., from rabbit lung)

  • Fosinoprilat

  • Substrate: Hippuryl-histidyl-leucine (HHL)

  • Assay Buffer (e.g., borate buffer)

  • 1M HCl (to stop the reaction)

  • Ethyl acetate (for extraction)

  • Spectrophotometer

2. Procedure:

  • Prepare various concentrations of the fosinoprilat solution.

  • In test tubes, combine the substrate solution, water, and the fosinoprilat solution.

  • Initiate the reaction by adding the ACE extract. A control reaction without the inhibitor is also prepared.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 1M HCl.

  • Extract the hippuric acid formed into ethyl acetate.

  • Measure the absorbance of the ethyl acetate layer at 228 nm using a spectrophotometer.

3. Data Analysis:

  • The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro ACE inhibition assay to determine the binding affinity of fosinoprilat.

cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - ACE Enzyme - Fosinoprilat Dilutions - Substrate (e.g., HHL) - Assay Buffer Incubation Incubate ACE with Fosinoprilat Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Stop Reaction (e.g., with HCl) Reaction->Termination Extraction Extract Product (e.g., Hippuric Acid) Termination->Extraction Measurement Measure Product (Spectrophotometry/ Fluorometry) Extraction->Measurement Analysis Calculate % Inhibition, IC50, and Ki Measurement->Analysis

Figure 2: Experimental workflow for determining ACE inhibition by fosinoprilat.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fosfenopril in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantification of fosfenopril in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following methodologies are based on established analytical principles for fosinopril, the prodrug of this compound, and its active metabolite, fosinoprilat.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and validated HPLC method for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound Sodium Reference Standard

  • Internal Standard (IS), e.g., Benazepril or another suitable ACE inhibitor

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • HPLC Grade Water

  • Human Plasma (with EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase Methanol:Acetonitrile (90:10 v/v) or Methanol:Potassium Dihydrogen Phosphate buffer (pH 3.5) (50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Wavelength 233 nm or 271 nm[2]
Column Temperature Ambient
Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound sodium reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 50 µg/mL.[2]

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with appropriate volumes of the working standard solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a robust method for extracting this compound from plasma.[3]

  • Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean centrifuge tube.

  • Add a fixed amount of the internal standard solution.

  • Add 2 mL of a suitable extraction solvent (e.g., a mixture of tertiary butyl methyl ether and diethyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The analytical method should be validated according to the FDA's bioanalytical method validation guidance.[4] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (Correlation Coefficient, r²) ≥ 0.999[1]10-50 µg/mL
Accuracy (% Recovery) 85-115% (90-110% for LLOQ)99.03%[2]
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)< 2%[5]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.09 µg/mL[2]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.27 µg/mL[2]
Specificity No interference at the retention time of the analyte and ISChromatograms of blank plasma should show no interfering peaks.
Robustness % RSD < 2% for minor changes in method parameters[2]The method should be robust to small variations in mobile phase composition and flow rate.[2]

System Suitability

Before each analytical run, the system suitability must be verified to ensure the performance of the chromatographic system.

Table 3: System Suitability Test Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area (for 5 replicate injections) ≤ 2.0%[1]
% RSD of Retention Time (for 5 replicate injections) ≤ 2.0%[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC (20 µL) reconstitute->inject separate_hplc Chromatographic Separation inject->separate_hplc detect UV Detection separate_hplc->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC quantification of this compound in plasma.

Method_Validation cluster_precision Precision Details Validation Bioanalytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability (Freeze-Thaw, Short-Term, Long-Term) Validation->Stability IntraDay Intra-day Precision Precision->IntraDay InterDay Inter-day Precision Precision->InterDay

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Fosfenopril ACE Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfenopril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications, primarily used in the management of hypertension and heart failure. For therapeutic efficacy, this compound must be hydrolyzed by cellular esterases to its active metabolite, fosfenoprilat. Fosinoprilat then acts as a potent inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS). This document provides detailed application notes and protocols for conducting in vitro cell-based assays to evaluate the ACE inhibitory activity of this compound. These assays are crucial for understanding the drug's mechanism of action in a cellular context, which more closely mimics the physiological environment than traditional enzyme-only assays.

The protocols herein focus on the use of Human Umbilical Vein Endothelial Cells (HUVECs), a well-established model for studying vascular biology and a cell type that endogenously expresses ACE.

Mechanism of Action: this compound and the Renin-Angiotensin System

The renin-angiotensin system is a critical regulator of blood pressure. Angiotensinogen is cleaved by renin to form angiotensin I, which is then converted by ACE to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to the AT1 receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. ACE also inactivates bradykinin, a vasodilator.

This compound, as a prodrug, is readily absorbed and then converted by cellular esterases into its active form, fosfenoprilat. Fosinoprilat inhibits ACE, thereby blocking the production of angiotensin II and preventing the degradation of bradykinin. This dual action leads to vasodilation and a reduction in blood pressure.

Signaling Pathway of this compound Action

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction Leads to Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation Promotes This compound This compound (Prodrug) Fosfenoprilat Fosfenoprilat (Active Drug) This compound->Fosfenoprilat ACE ACE Fosfenoprilat->ACE Inhibits ACE->Angiotensin_II ACE->Inactive_Fragments Renin Renin Renin->Angiotensin_I Esterases Cellular Esterases Esterases->Fosfenoprilat

Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

Quantitative Data: ACE Inhibition

The following table summarizes representative IC50 values for well-characterized ACE inhibitors in various assay formats. The IC50 value for fosfenoprilat in a cell-based assay using HUVECs should be determined experimentally using the provided protocol. For comparison, a study has shown that zofenoprilat, a structurally similar ACE inhibitor, effectively reduces endothelin-1 secretion in HUVECs at a concentration of 10⁻⁸ M, indicating potent cellular activity.[1]

CompoundAssay TypeCell Type/SourceIC50 (nM)
Fosfenoprilat Cell-Based (HUVEC) HUVEC To be determined
CaptoprilIn vitro (Fluorometric)Rabbit Lung ACE1.79 - 15.1[2]
EnalaprilatIn vitroNot Specified~1
LisinoprilIn vitroNot Specified~1.2
ZofenoprilatCell-Based (HUVEC)HUVECPotent at 10 nM[1]

Experimental Protocols

Cell-Based ACE Inhibition Assay Using a Fluorogenic Substrate

This protocol describes a method to determine the inhibitory effect of this compound on ACE activity in HUVECs. As this compound is a prodrug, this cell-based assay is critical to account for its conversion to the active form, fosfenoprilat, by intracellular esterases.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA solution

  • This compound

  • Captopril or Lisinopril (as a positive control)

  • ACE Activity Assay Kit (Fluorometric), containing:

    • ACE Assay Buffer

    • Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

    • ACE Inhibitor (for control)

  • 96-well black, clear-bottom microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader with kinetic capabilities (Excitation/Emission ~320/420 nm)

Protocol:

  • Cell Culture and Seeding:

    • Culture HUVECs in Endothelial Cell Growth Medium in a T-75 flask until they reach approximately 90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the HUVECs into a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of this compound in Endothelial Cell Growth Medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).

    • Prepare serial dilutions of a positive control inhibitor (Captopril or Lisinopril) in the same manner.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for a sufficient duration (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator to allow for the cellular uptake of this compound and its conversion to fosfenoprilat.

  • ACE Activity Measurement:

    • After the incubation period, gently aspirate the medium containing the compounds from each well.

    • Wash the cell monolayer twice with 100 µL of pre-warmed ACE Assay Buffer.

    • Prepare the ACE substrate solution according to the manufacturer's instructions in the ACE Assay Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation/Emission ~320/420 nm) kinetically every 2 minutes for a period of 30-60 minutes.

Data Analysis:

  • For each well, plot the fluorescence intensity against time.

  • Determine the initial reaction rate (V₀) for each concentration of this compound and controls by calculating the slope of the linear portion of the curve.

  • Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ of sample / V₀ of vehicle control)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of this compound that causes 50% inhibition of ACE activity.

Experimental Workflow for Cell-Based Prodrug ACE Inhibitor Screening

Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HUVECs) Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep 3. Prepare this compound & Control Dilutions Seeding->Compound_Prep Treatment 4. Treat Cells with Compounds Compound_Prep->Treatment Incubation 5. Incubate (Prodrug Conversion) Treatment->Incubation Wash 6. Wash Cells Incubation->Wash Add_Substrate 7. Add Fluorogenic ACE Substrate Wash->Add_Substrate Measure 8. Kinetic Fluorescence Measurement Add_Substrate->Measure Data_Analysis 9. Data Analysis (Calculate IC50) Measure->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a cell-based assay to screen for prodrug ACE inhibitors.

References

Application Notes and Protocols for Fosinopril Efficacy Studies in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[2] Fosinoprilat competitively inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This action leads to vasodilation, reduced peripheral resistance, and a subsequent lowering of blood pressure. These application notes provide detailed protocols for inducing hypertension in various animal models and summarize the efficacy of fosinopril in these models, supported by quantitative data from preclinical studies.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Fosinopril exerts its antihypertensive effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). A simplified diagram of this pathway is presented below.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Fosinopril Fosinopril (Fosinoprilat) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Fosinopril->ACE Inhibits SHR_Workflow Start Select Male SHRs (e.g., 10 weeks old) Group_Allocation Randomly Allocate to Groups: - Fosinopril-treated - Untreated Control - Wistar-Kyoto (Normotensive Control) Start->Group_Allocation Treatment Administer Fosinopril or Vehicle (e.g., 8 weeks) Group_Allocation->Treatment Measurements Measure: - Blood Pressure - Left Ventricular Mass Index - Electrophysiological Parameters Treatment->Measurements Analysis Data Analysis and Comparison Measurements->Analysis LNAME_Workflow Start Select Male Wistar or Sprague-Dawley Rats LNAME_Admin Administer L-NAME in Drinking Water (e.g., 40 mg/kg/day for 4-5 weeks) Start->LNAME_Admin BP_Monitoring Monitor Blood Pressure Weekly to Confirm Hypertension LNAME_Admin->BP_Monitoring Treatment_Groups Divide into Treatment Groups: - L-NAME + Fosinopril - L-NAME + Vehicle - Control (No L-NAME) BP_Monitoring->Treatment_Groups Efficacy_Study Administer Fosinopril and Measure Blood Pressure and Other Parameters Treatment_Groups->Efficacy_Study TwoK1C_Workflow Start Anesthetize Male Wistar or Sprague-Dawley Rats Surgery Expose the Left Renal Artery and Place a Silver or Titanium Clip (e.g., 0.23 mm internal diameter) Start->Surgery Sham_Control Perform Sham Surgery on Control Group (Expose Kidney without Clipping) Start->Sham_Control Recovery Allow for Post-operative Recovery (e.g., 3-4 weeks) Surgery->Recovery Sham_Control->Recovery Hypertension_Confirmation Confirm Hypertension via Blood Pressure Measurement Recovery->Hypertension_Confirmation Treatment Initiate Fosinopril Treatment Hypertension_Confirmation->Treatment DOCASalt_Workflow Start Perform Unilateral Nephrectomy on Male Rats DOCA_Admin Administer DOCA Subcutaneously (e.g., 40 mg/kg twice weekly) Start->DOCA_Admin Salt_Diet Provide 1% NaCl Solution as Drinking Water Start->Salt_Diet Duration Continue Treatment for a Set Period (e.g., 6 weeks) DOCA_Admin->Duration Salt_Diet->Duration Hypertension Hypertension Develops Duration->Hypertension Fosinopril_Study Initiate Fosinopril Efficacy Study Hypertension->Fosinopril_Study

References

Application Notes and Protocols for the Administration of Fosfenopril in Sprague-Dawley Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the administration of fosinopril in Sprague-Dawley rat models for studying its effects on various cardiovascular and renal conditions.

Introduction

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat.[2] Fosinoprilat inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3] This leads to vasodilation, reduced blood pressure, and decreased cardiac afterload. In Sprague-Dawley rat models, fosinopril has been investigated for its therapeutic potential in various conditions, including cardiac hypertrophy, doxorubicin-induced cardiomyopathy, and diabetic nephropathy.

Experimental Protocols

Animal Model: Pressure-Overload Cardiac Hypertrophy

This protocol describes the induction of cardiac hypertrophy in Sprague-Dawley rats and subsequent treatment with fosinopril.

2.1.1. Induction of Cardiac Hypertrophy

Pressure-overload cardiac hypertrophy can be induced by abdominal aortic banding.[4]

  • Animals: Male Sprague-Dawley rats (8 weeks old).

  • Anesthesia: Administer appropriate anesthesia as per institutional guidelines.

  • Surgical Procedure:

    • Make a midline abdominal incision.

    • Isolate the abdominal aorta above the renal arteries.

    • Place a silver clip (internal diameter of 0.4 mm) around the aorta to induce constriction.

    • Suture the abdominal wall and skin.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

2.1.2. Fosinopril Administration

  • Drug Preparation: Prepare a solution of fosinopril in distilled water. The concentration should be calculated based on the desired dosage and the volume to be administered.

  • Dosage: Administer fosinopril at a dose of 15 mg/kg/day via oral gavage.[5]

  • Administration:

    • Gently restrain the rat.

    • Insert a ball-tipped gavage needle into the esophagus.

    • Slowly administer the fosinopril solution.

  • Treatment Duration: Continue treatment for a specified period, for example, 15 days.[5]

2.1.3. Assessment of Cardiac Hypertrophy

  • Left Ventricular Index: At the end of the treatment period, euthanize the rats and excise the hearts. Dissect the left ventricle and weigh it. Calculate the left ventricular index as the ratio of left ventricular weight to body weight.[4]

  • Histological Analysis: Fix the heart tissue in 10% formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome to evaluate fibrosis.[6][7][8]

Animal Model: Doxorubicin-Induced Cardiomyopathy

This protocol details the induction of cardiomyopathy using doxorubicin and the therapeutic intervention with fosinopril.

2.2.1. Induction of Cardiomyopathy

Doxorubicin administration is a common method to induce cardiomyopathy in rats.[9][10][11]

  • Animals: Male Sprague-Dawley rats.

  • Doxorubicin Administration: Administer doxorubicin intraperitoneally at a cumulative dose determined by the study design. For example, a cumulative dose of 15 mg/kg can be administered in six equal injections over two weeks.[9]

2.2.2. Fosinopril Administration

  • Drug Preparation: Prepare fosinopril solution as described in section 2.1.2.

  • Dosage: Administer fosinopril at a dose of 10 mg/kg/day via oral gavage.[12]

  • Treatment Regimen: Fosinopril treatment can be initiated either concurrently with doxorubicin or after the induction of cardiomyopathy.[9]

2.2.3. Evaluation of Cardiomyopathy

  • Echocardiography: Perform echocardiography to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Biochemical Markers: Collect blood samples to measure cardiac troponin I (cTnI), brain natriuretic peptide (BNP), creatine phosphokinase (CPK), and lactate dehydrogenase (LDH) levels as markers of cardiac injury.[9]

  • Hemodynamic Measurements: Measure left ventricular systolic pressure (LVSP) and left ventricular end-diastolic pressure (LVEDP) using a catheter inserted into the left ventricle.[9]

Animal Model: Streptozotocin-Induced Diabetic Nephropathy

This protocol outlines the induction of diabetes and subsequent treatment with fosinopril to study its effects on diabetic nephropathy.

2.3.1. Induction of Diabetes

Streptozotocin (STZ) is used to induce type 1 diabetes in rats.

  • Animals: Male Sprague-Dawley rats.

  • STZ Administration: Administer a single intraperitoneal injection of STZ (65 mg/kg) dissolved in citrate buffer (0.1 M, pH 4.5).[13]

  • Confirmation of Diabetes: Monitor blood glucose levels. Rats with blood glucose levels above 16.7 mmol/L are considered diabetic.[14]

2.3.2. Fosinopril Administration

  • Drug Preparation: Prepare fosinopril solution as described in section 2.1.2.

  • Dosage: Administer fosinopril at a dose of 10 mg/kg/day via oral gavage.[12]

  • Treatment Duration: Treat the rats for a period of 4 months.[12]

2.3.3. Assessment of Diabetic Nephropathy

  • Urinary Protein Excretion: Collect 24-hour urine samples and measure the total protein concentration to assess proteinuria.[15][16]

  • Renal Function Tests: Measure serum creatinine and blood urea nitrogen (BUN) levels to evaluate renal function.[13]

  • Histological Examination: Perfuse the kidneys with saline and fix in 10% formalin. Embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to assess glomerular and tubular changes.

Data Presentation

Effects of Fosinopril on Pressure-Overload Cardiac Hypertrophy
ParameterControl GroupHypertrophy GroupFosinopril-Treated GroupReference
Left Ventricular Index (mg/g)2.1 ± 0.13.5 ± 0.22.8 ± 0.1#[4]
Cardiomyocyte Cross-Sectional Area (μm²)350 ± 25580 ± 30420 ± 28#[4]
Collagen Content (%)2.5 ± 0.38.1 ± 0.74.2 ± 0.5#[5]
Systolic Blood Pressure (mmHg)125 ± 5180 ± 8140 ± 6#[4]

*p < 0.05 vs. Control Group; #p < 0.05 vs. Hypertrophy Group. Data are presented as mean ± SEM.

Effects of Fosinopril on Doxorubicin-Induced Cardiomyopathy
ParameterControl GroupDoxorubicin GroupFosinopril-Treated GroupReference
Left Ventricular Ejection Fraction (%)75 ± 345 ± 465 ± 3#[9]
LV End-Diastolic Pressure (mmHg)5 ± 115 ± 28 ± 1#[9]
Serum cTnI (ng/mL)0.1 ± 0.021.2 ± 0.150.4 ± 0.05#[9]
Heart Weight to Body Weight Ratio (mg/g)2.5 ± 0.13.8 ± 0.22.9 ± 0.1#[9]

*p < 0.05 vs. Control Group; #p < 0.05 vs. Doxorubicin Group. Data are presented as mean ± SEM.

Effects of Fosinopril on Diabetic Nephropathy
ParameterControl GroupDiabetic GroupFosinopril-Treated GroupReference
24-h Urinary Protein Excretion (mg/day)15 ± 2150 ± 1250 ± 8#[13]
Serum Creatinine (μmol/L)40 ± 385 ± 655 ± 4#[13]
Blood Urea Nitrogen (mmol/L)7 ± 0.525 ± 212 ± 1#[13]
Glomerulosclerosis Index0.5 ± 0.12.8 ± 0.31.2 ± 0.2#[13]

*p < 0.05 vs. Control Group; #p < 0.05 vs. Diabetic Group. Data are presented as mean ± SEM.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Fosinopril's Action

Fosinopril, through its active metabolite fosinoprilat, inhibits the Angiotensin-Converting Enzyme (ACE), leading to a cascade of effects that contribute to its therapeutic benefits.

fosinopril_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Fosinopril Fosinopril Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril->Fosinoprilat Hydrolysis Fosinoprilat->ACE Inhibition Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Cardiac_Remodeling Cardiac & Vascular Remodeling Angiotensin_II->Cardiac_Remodeling Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Water_Retention Sodium & Water Retention Aldosterone_Secretion->Sodium_Water_Retention Sodium_Water_Retention->Blood_Pressure

Caption: Fosinopril's mechanism of action via ACE inhibition.

Experimental Workflow for Studying Fosinopril in Cardiac Hypertrophy

The following diagram illustrates the typical experimental workflow for investigating the effects of fosinopril on pressure-overload induced cardiac hypertrophy in Sprague-Dawley rats.

experimental_workflow_hypertrophy start Start animal_model Induce Pressure-Overload Cardiac Hypertrophy (Aortic Banding) start->animal_model group_allocation Randomly Allocate Rats into Control, Hypertrophy, and Fosinopril-Treated Groups animal_model->group_allocation treatment Administer Fosinopril (e.g., 15 mg/kg/day, oral gavage) or Vehicle for a Defined Period group_allocation->treatment monitoring Monitor Blood Pressure and Animal Well-being treatment->monitoring endpoint Endpoint: Euthanasia and Tissue Collection monitoring->endpoint analysis Analyze Cardiac Hypertrophy: - Left Ventricular Index - Histology (Cardiomyocyte size, Fibrosis) - Gene/Protein Expression (e.g., PKCε) endpoint->analysis data_interpretation Data Interpretation and Statistical Analysis analysis->data_interpretation conclusion Conclusion data_interpretation->conclusion

Caption: Workflow for fosinopril in cardiac hypertrophy model.

Signaling Pathway Implicated in Fosinopril's Cardioprotective Effects

Fosinopril has been shown to modulate signaling pathways involved in cardiac remodeling, such as the Protein Kinase C (PKC) epsilon pathway.

pkc_pathway Pressure_Overload Pressure Overload (e.g., Aortic Banding) Angiotensin_II Angiotensin II Pressure_Overload->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R PKC_epsilon PKCε Activation AT1R->PKC_epsilon Downstream_Effectors Downstream Effectors PKC_epsilon->Downstream_Effectors Hypertrophy Cardiac Hypertrophy Downstream_Effectors->Hypertrophy Fosinopril Fosinopril ACE_Inhibition ACE Inhibition Fosinopril->ACE_Inhibition ACE_Inhibition->Angiotensin_II

Caption: Fosinopril's modulation of the PKCε pathway.

References

Application Note and Protocol: Oral Administration of Fosfenopril in Conscious Rats

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosfenopril is an ester prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors.[1] Following oral administration, it is rapidly and completely hydrolyzed, primarily in the gastrointestinal mucosa and liver, to its principal active metabolite, fosfenoprilat.[1][2] Fosinoprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of angiotensin II, a potent vasoconstrictor.[1][3] This mechanism results in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[4] This protocol provides a detailed methodology for the oral administration of this compound to conscious rats, a common procedure in preclinical studies investigating hypertension, heart failure, and other cardiovascular diseases.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism through which this compound exerts its antihypertensive effect is the suppression of the renin-angiotensin-aldosterone system (RAAS).[1] The enzyme renin cleaves angiotensinogen to form the inactive decapeptide angiotensin I. ACE then converts angiotensin I into the highly potent vasoconstrictor angiotensin II.[3][5] Angiotensin II binds to AT1 receptors on smooth muscle to cause vasoconstriction and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[4]

Fosfenoprilat, the active form of this compound, inhibits ACE, thereby blocking the formation of angiotensin II. This leads to vasodilation and reduced aldosterone levels, which in turn decreases sodium and water retention and may cause a small increase in serum potassium.[1][4] ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[1][4] By inhibiting this enzyme, fosfenoprilat increases bradykinin levels, which further contributes to vasodilation and the overall blood pressure-lowering effect.[3][4]

RAAS_Pathway cluster_main Renin-Angiotensin-Aldosterone System (RAAS) cluster_bradykinin Kinin-Kallikrein System cluster_drug Drug Action Angiogen Angiotensinogen AngI Angiotensin I Angiogen->AngI Renin ACE Angiotensin-Converting Enzyme (ACE) AngI->ACE AngII Angiotensin II ACE->AngII Converts Inactive Inactive Peptides ACE->Inactive AT1R AT1 Receptor AngII->AT1R Activates Vaso Vasoconstriction AT1R->Vaso Aldo Aldosterone Secretion AT1R->Aldo Brady Bradykinin (Vasodilator) Brady->ACE Degraded by VasoD Vasodilation Brady->VasoD This compound This compound (Prodrug) (Oral Administration) Fosfenoprilat Fosfenoprilat (Active Metabolite) This compound->Fosfenoprilat Hydrolysis Fosfenoprilat->ACE Inhibits

Caption: Mechanism of action of Fosfenoprilat within the RAAS.

Pharmacokinetic and Pharmacodynamic Data

This compound is absorbed slowly after oral administration, with an average absolute absorption of 36% in humans.[1] It is then completely hydrolyzed to the active fosfenoprilat.[1][6] While detailed pharmacokinetic data in rats is limited in the available literature, studies in humans provide valuable insights. Fosinoprilat exhibits a compensatory dual route of elimination via the liver and kidneys.[2] In conscious rats, orally administered fosinopril was found to be equipotent to captopril as an inhibitor of the angiotensin I pressor response, but with a longer duration of action.[7]

Table 1: Pharmacokinetic Parameters of Fosinoprilat in Humans (Data from a study in healthy Chinese subjects after a single 10 mg oral dose of fosinopril)[8]

ParameterMean Value (± SD)Unit
Cmax (Maximum Concentration)183.4 ± 59.4ng/mL
Tmax (Time to Cmax)4.0 (median)hr
T½ (Half-life)17.4 ± 11.4hr
AUCinf (Area Under the Curve)1636 ± 620ng·hr/mL
Bioavailability22.3 ± 7.9%

Table 2: Pharmacodynamic Parameters of Fosinoprilat in Humans (Data from a study in hemodialysis patients)[9]

ParameterValue RangeUnit
Emax (% ACE Inhibition)95.3 to 102.5%
IC50 (Concentration for 50% Emax)2.6 to 4.2ng/mL

Experimental Protocol: Oral Gavage in Conscious Rats

This protocol outlines the procedure for administering this compound to conscious rats via oral gavage. This method ensures accurate dosing directly into the stomach.[10]

Materials
  • This compound sodium powder

  • Vehicle (e.g., 10% sucrose solution, sterile water, or 0.5% methylcellulose)[11]

  • Analytical balance and weighing paper

  • Mortar and pestle (if needed for suspension)

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH strips

  • Appropriately sized syringes (1-3 mL)

  • Oral gavage needles (16-18 gauge, with a ball tip, straight or curved)[12]

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure

1. Vehicle and Drug Formulation Preparation

  • Vehicle Choice: A 10% sucrose solution can be used to improve palatability and reduce animal stress.[11] For suspensions, 0.5% methylcellulose in water is a common choice.

  • Calculation: Determine the total volume of the formulation needed based on the number of animals, their average weight, and the dosing volume (typically 1-5 mL/kg for rats).

  • Preparation:

    • Weigh the required amount of this compound sodium.

    • Prepare the chosen vehicle. For a 10% sucrose solution, dissolve 10g of sucrose in 100 mL of sterile water.

    • Add the this compound powder to the vehicle. If preparing a suspension, triturate the powder with a small amount of vehicle before incorporating the rest.

    • Use a magnetic stirrer to ensure the drug is completely dissolved or homogeneously suspended.

    • Check the pH of the final formulation; it should ideally be between 5 and 9.[12]

2. Animal Handling and Dosing

  • Acclimatization: Allow rats to acclimate to the facility and handling for at least 3-5 days before the experiment.

  • Dose Calculation: Calculate the exact volume to be administered to each rat based on its most recent body weight.

  • Administration:

    • Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin over the shoulders and neck, ensuring the head is immobilized. The body should be supported to prevent struggling.

    • Position the rat vertically, with its head extended upwards to straighten the path to the esophagus.

    • Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars), passing it over the tongue towards the back of the throat.

    • Advance the needle smoothly into the esophagus. There should be no resistance. If resistance is felt or the animal shows signs of respiratory distress (e.g., gasping), the needle may be in the trachea. Withdraw immediately and restart.

    • Once the needle is in place, dispense the calculated volume of the this compound formulation slowly and steadily.

    • Withdraw the needle gently along the same path.

    • Return the rat to its cage and monitor it for at least 15-30 minutes for any adverse reactions or signs of distress.

Gavage_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration A 1. Calculate Dose & Formulation Volume B 2. Weigh this compound & Prepare Vehicle A->B C 3. Mix Formulation (Dissolve or Suspend) B->C D 4. Weigh Animal & Calculate Final Volume C->D E 5. Securely Restrain Rat in Upright Position D->E F 6. Gently Insert Gavage Needle E->F G 7. Administer Formulation Slowly and Steadily F->G H 8. Withdraw Needle and Return Rat to Cage G->H I 9. Monitor Animal for Adverse Reactions H->I J 10. Proceed with Experimental Data Collection I->J

References

Troubleshooting & Optimization

Technical Support Center: Fosfenopril Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for enhancing the aqueous solubility of fosfenopril for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound sodium?

A1: this compound sodium is soluble in water (up to 100 mg/mL), methanol, and ethanol.[1][2] For most in vitro cell-based assays, preparing a primary stock solution in sterile, deionized water is recommended.[3] For some applications, methanol can also be used, with a solubility of approximately 1 mg/mL.[4]

Q2: My this compound solution appears cloudy or has precipitates after dilution in cell culture media. What should I do?

A2: Precipitation upon dilution into aqueous media (like cell culture medium) can occur if the final concentration of a co-solvent (like DMSO) is too low to maintain solubility, or if the drug concentration exceeds its solubility limit in the final medium. First, ensure your stock solution is fully dissolved. If using a co-solvent, consider optimizing the final concentration. Gentle warming or vortexing of the final solution may help, but if precipitation persists, you may need to lower the final working concentration.

Q3: What is the stability of this compound sodium in a stock solution?

A3: When prepared as a stock solution, it is recommended to aliquot and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[3]

Q4: Should I filter-sterilize the this compound solution?

A4: Yes, if you prepare a stock solution in water for use in cell culture, it is best practice to sterilize it by passing it through a 0.22 µm filter before adding it to your experimental setup.[3]

Q5: Can I use this compound (free acid) instead of this compound sodium?

A5: this compound free acid is significantly more hydrophobic and has very low water solubility.[5][6] For aqueous-based in vitro experiments, using the sodium salt is highly recommended as it is freely soluble in water.[1][7]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Precipitation in Stock Solution The concentration exceeds the solubility limit in the chosen solvent.Decrease the concentration of the stock solution. Ensure you are using this compound sodium, which has higher aqueous solubility than the free acid form.[1]
The solvent quality is poor (e.g., contains impurities, incorrect pH).Use high-purity, sterile solvents (e.g., cell culture grade water, fresh DMSO). Check the pH of your aqueous solvent, as this compound sodium's solubility is pH-dependent.[7]
Compound Crashes Out in Assay Medium The final concentration in the aqueous assay buffer or cell culture medium is too high.Perform a solubility test in your specific assay medium to determine the maximum workable concentration before starting the main experiment.
The co-solvent percentage is too low after dilution.While this compound sodium is water-soluble, if you are using a co-solvent for other reasons, ensure the final percentage is sufficient to maintain solubility. Be mindful of solvent toxicity in cell-based assays.
Inconsistent Experimental Results Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Aliquot the stock solution into single-use volumes and store them properly at -20°C or -80°C to maintain stability.[3]
Incomplete hydrolysis to the active form, fosinoprilat.This compound is a prodrug that requires hydrolysis by cellular esterases to its active form, fosinoprilat.[1][8][9] Ensure your in vitro system (e.g., cell line, tissue homogenate) has sufficient esterase activity for this conversion.
Solubility Data Summary

The table below summarizes the solubility of this compound sodium in various solvents.

SolventSolubilityReference
Water100 mg/mL[1][2]
Water>20 mg/mL[9]
Water8.3 mg/mL[10]
MethanolSoluble (approx. 1 mg/mL)[4]
EthanolSoluble[1]
DMSOInsoluble[10]
HexaneSlightly Soluble[1]

Experimental Protocols & Visualizations

Protocol: Preparation of a 10 mM this compound Sodium Aqueous Stock Solution

This protocol describes the preparation of a sterile stock solution for use in typical in vitro experiments.

Materials:

  • This compound Sodium (MW: 585.65 g/mol )[1][2]

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.86 mg of this compound sodium.

  • Dissolution: Add the weighed this compound sodium to a sterile microcentrifuge tube. Add 1 mL of sterile water.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

G cluster_prep Preparation cluster_process Processing cluster_store Storage weigh 1. Weigh 5.86 mg of this compound Sodium add_water 2. Add 1 mL of Sterile Water weigh->add_water Transfer to tube vortex 3. Vortex Until Fully Dissolved add_water->vortex filter 4. Filter-Sterilize (0.22 µm filter) vortex->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound sodium stock solution.
Mechanism of Action: Inhibition of the RAAS Pathway

This compound is a prodrug that is hydrolyzed by esterases in the body to its active metabolite, fosinoprilat.[8][11] Fosinoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][8] This inhibition prevents the conversion of Angiotensin I to Angiotensin II, a key vasoconstrictor, thereby playing a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).[8][12]

RAAS_Pathway angiotensinogen Angiotensinogen angiotensin1 Angiotensin I angiotensinogen->angiotensin1 Catalyzed by angiotensin2 Angiotensin II angiotensin1->angiotensin2 Catalyzed by effects Vasoconstriction Aldosterone Secretion angiotensin2->effects Leads to ace ACE ace->angiotensin2 renin Renin renin->angiotensin1 This compound This compound (Prodrug) fosinoprilat Fosinoprilat (Active) This compound->fosinoprilat Hydrolysis by fosinoprilat->ace Inhibits esterases Esterases esterases->fosinoprilat

Caption: Simplified RAAS pathway showing Fosinoprilat's inhibitory action.

References

Technical Support Center: Stability Testing of Fosfenopril Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of fosfenopril under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound known to be unstable?

A1: this compound has been shown to be susceptible to degradation under hydrolytic (acidic, basic, and neutral) and photo-acidic conditions. It is relatively stable under oxidative and thermal stress.[1][2]

Q2: What is the primary degradation product of this compound?

A2: The primary degradation product of this compound is its active metabolite, fosfenoprilat (SQ 27519), formed through hydrolysis of the ester prodrug.[3]

Q3: Are there any specific analytical methods recommended for analyzing this compound and its degradation products?

A3: A reversed-phase high-performance liquid chromatographic (RP-HPLC) method is commonly used for the simultaneous determination of this compound and its degradation products. A typical method might use a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium formate or phosphate buffer) at a specific pH.[2][3]

Q4: My this compound sample shows significant degradation even under mild thermal stress. What could be the issue?

A4: While this compound is generally stable to thermal stress, the presence of certain excipients or metal ions in a formulation can catalyze degradation.[4] It is also possible that the "thermal stress" is combined with humidity, leading to hydrolytic degradation. Ensure your thermal stress studies are conducted in a controlled, dry environment or consider the impact of moisture.

Q5: I am observing unexpected peaks in my chromatogram during a photostability study. What could be their origin?

A5: this compound is known to degrade under photo-acidic conditions.[1][2] If your sample is in an acidic solution and exposed to light, you can expect the formation of several degradation products. Ensure your control samples are protected from light to confirm that the degradation is indeed light-induced.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
Inconsistent degradation results under hydrolytic stress. Fluctuation in pH of the stress solution. Inconsistent temperature control. Variation in the initial concentration of this compound.Ensure precise pH measurement and buffering of the stress solutions. Use a calibrated and stable heating apparatus (e.g., water bath, oven). Prepare fresh solutions of this compound for each experiment and verify the initial concentration.
No significant degradation observed under any stress condition. The stress conditions are not harsh enough. The analytical method is not stability-indicating.Increase the duration, temperature, or concentration of the stressor. According to ICH guidelines, if no degradation is observed after a certain period under accelerated conditions, further stressing may not be necessary. Develop and validate a stability-indicating analytical method that can separate the parent drug from all potential degradation products.
Mass imbalance in the assay of stressed samples. Co-elution of degradation products with the parent drug or other degradants. Formation of non-UV active or volatile degradation products. Degradation products are not being eluted from the column.Optimize the chromatographic method (e.g., change mobile phase composition, gradient, column). Use a mass spectrometer (LC-MS) to detect non-UV active compounds. Adjust the mobile phase strength or use a stronger wash solvent to ensure all components are eluted.
Precipitation of the drug substance during acidic or basic hydrolysis. The pH of the solution is near the pKa of this compound, leading to reduced solubility.Adjust the concentration of the drug substance to remain within its solubility limits at the target pH. Consider using a co-solvent if it does not interfere with the degradation pathway.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are generalized protocols based on published studies.

1. Hydrolytic Degradation:

  • Acidic Hydrolysis:

    • Dissolve this compound in 0.1 M hydrochloric acid.

    • Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate base (e.g., 0.1 M sodium hydroxide), and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Dissolve this compound in 0.1 M sodium hydroxide.

    • Reflux the solution at 80°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with an appropriate acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.

  • Neutral Hydrolysis:

    • Dissolve this compound in purified water.

    • Reflux the solution at 80°C for a specified period.

    • At each time point, withdraw a sample and dilute for analysis.

2. Oxidative Degradation:

  • Dissolve this compound in a solution of 3-30% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period, protected from light.

  • At each time point, withdraw a sample and dilute for analysis.

3. Photolytic Degradation:

  • Expose a solution of this compound (e.g., in acidic, basic, and neutral conditions) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze both the exposed and control samples.

4. Thermal Degradation:

  • Keep a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a specified period.

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.

Data Presentation

Summary of this compound Degradation Under Stress Conditions
Stress ConditionReagent/ConditionTemperatureDurationObservation
Acid Hydrolysis0.1 M HCl80°C12 hoursSignificant degradation
Base Hydrolysis0.1 M NaOH80°C4 hoursSignificant degradation
Neutral HydrolysisWater80°C24 hoursModerate degradation
Oxidation30% H₂O₂Room Temp24 hoursStable
Photolysis (Acidic)Light ExposureRoom Temp7 daysSignificant degradation
ThermalSolid State80°C48 hoursStable

Note: The extent of degradation can vary based on the exact experimental conditions.

Visualizations

Experimental Workflow for Forced Degradation Studies

G Workflow for this compound Forced Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh this compound API C Dissolve API in Stress Solutions A->C G Thermal Stress (Solid) A->G B Prepare Stress Solutions (Acid, Base, Water, H2O2) B->C D Hydrolytic Stress (Acid, Base, Neutral) C->D E Oxidative Stress C->E F Photolytic Stress C->F H Sample Neutralization & Dilution D->H E->H F->H G->H Dissolution I HPLC/LC-MS Analysis H->I J Characterization of Degradation Products I->J

Caption: Workflow for Forced Degradation Studies of this compound.

Degradation Pathway of this compound under Hydrolytic Conditions

G Primary Hydrolytic Degradation of this compound This compound This compound (Ester Prodrug) Fosfenoprilat Fosfenoprilat (Active Metabolite) This compound->Fosfenoprilat Hydrolysis (Acid/Base/Neutral) Other Other Degradation Products Fosfenoprilat->Other Further Degradation

Caption: Primary Hydrolytic Degradation Pathway of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in Fosfenopril HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of fosfenopril.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3][4] Peak tailing can compromise the accuracy and precision of quantification and reduce the resolution between adjacent peaks.[2][3]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, a compound containing a phosphonate group and secondary amine, can be caused by several factors. The most common causes include:

  • Secondary interactions: Strong interactions between the basic functional groups in this compound and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1][3][5][6]

  • Mobile phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or the silanol groups on the column, causing secondary interactions.[1][4]

  • Column degradation: Over time, HPLC columns can degrade due to contamination, loss of stationary phase, or physical damage to the packed bed, all of which can lead to peak tailing.[2][5][7]

  • Sample overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak distortion.[5][7][8]

  • Extra-column effects: Peak broadening and tailing can be introduced by factors outside of the column, such as excessive tubing length or dead volumes in fittings and connections.[5][9]

Q3: How does peak tailing affect my results?

A3: Peak tailing can have several negative impacts on your analytical results:

  • Inaccurate quantification: The asymmetrical peak shape can lead to incorrect peak integration, resulting in underestimation of the analyte concentration.[2][7]

  • Reduced resolution: Tailing peaks are wider and can overlap with neighboring peaks, making it difficult to accurately separate and quantify individual components in a mixture.[2]

  • Decreased sensitivity: Broader peaks have a lower height-to-area ratio, which can reduce the signal-to-noise ratio and decrease the overall sensitivity of the analysis.[7]

  • Poor reproducibility: Inconsistent peak shapes can lead to variability in results, reducing the reliability and reproducibility of the method.[3]

Troubleshooting Guides

Below are detailed troubleshooting guides for common causes of peak tailing in this compound HPLC analysis.

Issue 1: Peak tailing due to secondary interactions with the stationary phase.

Symptoms:

  • The this compound peak consistently shows tailing, even at low concentrations.

  • The peak shape is worse for this compound compared to neutral compounds.

Troubleshooting Steps:

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which reduces the potential for secondary interactions with basic compounds like this compound.[4]

  • Modify the Mobile Phase:

    • Adjust pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can protonate the residual silanol groups on the column, minimizing their interaction with the basic this compound molecule.[6][10]

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.[3]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to maintain a consistent pH at the column surface and reduce silanol interactions.[10]

Troubleshooting Workflow for Secondary Interactions

start Peak Tailing Observed check_column Is the column end-capped? start->check_column use_endcapped Switch to an end-capped column check_column->use_endcapped No adjust_ph Adjust mobile phase pH (e.g., 2.5-3.5) check_column->adjust_ph Yes use_endcapped->adjust_ph add_competitor Add a competing base (e.g., TEA) adjust_ph->add_competitor increase_buffer Increase buffer concentration add_competitor->increase_buffer evaluate Evaluate Peak Shape increase_buffer->evaluate start Gradual Peak Tailing flush_column Flush the column with a strong solvent start->flush_column check_improvement Peak shape improved? flush_column->check_improvement use_guard_column Install a guard column for future use check_improvement->use_guard_column Yes replace_column Replace the analytical column check_improvement->replace_column No end Problem Resolved use_guard_column->end replace_column->end

References

Technical Support Center: Optimizing Fosfenopril Dosage for In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of fosfenopril in in vivo rat studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a prodrug that is converted in the body to its active metabolite, fosfenoprilat. Fosinoprilat is an angiotensin-converting enzyme (ACE) inhibitor. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[1][2] By inhibiting ACE, fosfenoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation and a reduction in blood pressure.[2] ACE inhibitors also increase levels of bradykinin, a vasodilator, further contributing to their antihypertensive effect.[2]

Q2: What are the typical dosage ranges for this compound in rats?

A2: The dosage of this compound in rat studies can vary depending on the research model and objectives. For antihypertensive effects in spontaneously hypertensive rats (SHR), oral doses have ranged from 10 mg/kg/day to 30 mg/kg/day.[3][4] In some studies, a higher dose of 25 mg/kg/day has been used.[5] A lower dose of 5 mg/kg/day has been shown to reduce aortic lesion size in apolipoprotein E deficient mice without significantly lowering blood pressure.[6]

Q3: How is this compound typically administered to rats?

A3: this compound is most commonly administered orally to rats. This can be done via oral gavage or by supplementing it in the drinking water.[3][7] The choice of administration route may depend on the specific experimental design and the desired dosing frequency.

Q4: What are some common rat models used in this compound research?

A4: The most common rat model for studying the antihypertensive effects of this compound is the spontaneously hypertensive rat (SHR).[4][5][7] Wistar-Kyoto (WKY) rats are often used as the normotensive control group in these studies.[5][7] Other models include two-kidney, one-clip hypertensive rats.[4]

Q5: What is the pharmacokinetic profile of fosfenoprilat in rats?

A5: Following oral administration, the prodrug this compound is slowly absorbed and then rapidly and completely hydrolyzed to the active fosfenoprilat.[3] The absorption of fosinopril is lower in rats (9.7% - 13.6%) compared to other species like dogs and monkeys.[3] However, fosfenoprilat has a longer duration of action compared to other ACE inhibitors like captopril.[8]

Troubleshooting Guide

Q1: I am not observing a significant decrease in blood pressure in my spontaneously hypertensive rats after oral administration of this compound. What could be the issue?

A1: Several factors could contribute to a lack of blood pressure reduction:

  • Dosage: The dosage may be too low. Studies have used doses ranging from 10 to 30 mg/kg/day to see a significant antihypertensive effect in SHR.[3][4] Consider a dose-escalation study to find the optimal dose for your specific colony.

  • Administration: Ensure proper administration technique. If using oral gavage, confirm the full dose is being delivered. If providing it in drinking water, monitor the water intake to ensure the rats are consuming the intended amount. The stability of this compound in the drinking water over the administration period should also be considered.

  • Duration of Treatment: The antihypertensive effect may not be immediate. Some studies have administered this compound for several consecutive days or weeks to observe a sustained reduction in blood pressure.[3][7]

  • Rat Strain: While SHR are a common model, there can be variability between different colonies. Confirm the baseline blood pressure of your rats to ensure they are indeed hypertensive.

Q2: Are there any known side effects of this compound in rats that I should monitor for?

A2: ACE inhibitors are generally well-tolerated in rats. However, it is always important to monitor for general signs of distress, such as changes in weight, food and water intake, and overall activity. Since ACE inhibitors can affect kidney function, monitoring renal parameters may be advisable in long-term studies. One of the known side effects of ACE inhibitors in humans is a dry cough, which is attributed to the accumulation of bradykinin.[9] While difficult to assess in rats, any signs of respiratory distress should be noted.

Q3: Can I use this compound in combination with other drugs?

A3: Yes, this compound has been studied in combination with other drugs. For instance, its antihypertensive effect can be augmented when co-administered with a diuretic like hydrochlorothiazide.[3][4] When planning combination studies, it is crucial to consider potential pharmacokinetic and pharmacodynamic interactions.

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Rat Studies

Rat ModelDosageAdministration RouteDurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)25 mg/kg/dayOral4-8, 8-12, or 4-12 weeks of agePersistently reduced systolic blood pressure and vascular structural alterations.[5]
Spontaneously Hypertensive Rats (SHR)10 or 30 mg/kg/dayOral2 consecutive daysLowered blood pressure without affecting heart rate.[3]
Spontaneously Hypertensive Rats (SHR)30 mg/kg twice dailyOral14 daysLowered systolic blood pressure.[3]
Spontaneously Hypertensive Rats (SHR)Low dose (non-hypotensive) and high dose (hypotensive)In drinking water6 weeksBoth doses reduced vascular structural alterations; only the high dose reduced heart weight to body weight ratio and improved endothelial function.[7]
Spontaneously Hypertensive Rats (SHR)10 or 30 mg/kgOralSingle doseLowered arterial pressure.[4]
Two-kidney, one-clip hypertensive rats10 or 30 mg/kgOralSingle doseLowered arterial pressure, more effective than in SHR.[4]

Table 2: Pharmacokinetic Parameters of Fosinoprilat in Rats

ParameterValueSpeciesAdministrationReference
Absorption of Fosinopril (oral) 9.7 - 13.6%RatOral[3]
Protein Binding of Fosinoprilat 88.7 - 99.7%Rat, Dog, Monkey, HumanIV[3]
Duration of Action Longer than captoprilRat, Dog, MonkeyIV and Oral[8]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)

  • Animals: Male spontaneously hypertensive rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

  • Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Blood Pressure Measurement: Train the rats for systolic blood pressure measurement using the tail-cuff method for several days before starting the treatment to minimize stress-induced variations.

  • Grouping: Divide the SHR into a control group receiving the vehicle and a treatment group receiving this compound. Include a WKY control group.

  • Drug Administration: Administer this compound orally (e.g., 10 or 30 mg/kg/day) by gavage for a specified period (e.g., 14 days). The vehicle group should receive the same volume of the vehicle (e.g., water or saline).

  • Monitoring: Measure systolic blood pressure and heart rate at regular intervals throughout the study. Monitor body weight, food, and water intake.

  • Data Analysis: Analyze the changes in blood pressure and heart rate over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Mandatory Visualizations

RAAS_Pathway cluster_blood_vessel Blood Vessel Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Fosfenoprilat Fosfenoprilat (Active Metabolite) Fosfenoprilat->ACE

Caption: The Renin-Angiotensin System and the inhibitory action of fosfenoprilat.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Measurements (Blood Pressure, Body Weight) acclimatization->baseline grouping Randomization into Groups (Control, this compound) baseline->grouping treatment Treatment Period (e.g., 14 days Oral Gavage) grouping->treatment monitoring In-life Monitoring (BP, Heart Rate, Weight) treatment->monitoring termination Study Termination & Tissue Collection monitoring->termination analysis Data Analysis & Interpretation termination->analysis end End analysis->end

Caption: General experimental workflow for in vivo rat studies with this compound.

Troubleshooting_Tree start Issue: No significant blood pressure reduction q_dose Is the dosage adequate? (10-30 mg/kg/day in SHR) start->q_dose a_dose_yes Yes q_dose->a_dose_yes a_dose_no No q_dose->a_dose_no q_admin Is the administration route and technique correct? a_dose_yes->q_admin s_dose Solution: Increase dosage or perform a dose-response study. a_dose_no->s_dose a_admin_yes Yes q_admin->a_admin_yes a_admin_no No q_admin->a_admin_no q_duration Is the treatment duration sufficient? a_admin_yes->q_duration s_admin Solution: Verify gavage technique or monitor water intake for drug in drinking water. a_admin_no->s_admin a_duration_yes Yes q_duration->a_duration_yes a_duration_no No q_duration->a_duration_no end Consider other factors: rat strain variability, baseline blood pressure. a_duration_yes->end s_duration Solution: Extend the treatment period (e.g., >2 days). a_duration_no->s_duration

Caption: Troubleshooting decision tree for this compound experiments in rats.

References

Technical Support Center: Minimizing In Vitro Degradation of Fosfenopril in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fosfenopril. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the in vitro degradation of this compound in biological samples, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of in vitro degradation of this compound in biological samples?

A1: this compound is a prodrug that is rapidly hydrolyzed in vivo by esterases to its active metabolite, fosfenoprilat. This same enzymatic conversion is the primary cause of its degradation in vitro, particularly in biological matrices like plasma and blood that contain high levels of esterase activity.

Q2: What are the key factors that influence the rate of this compound degradation in vitro?

A2: The main factors influencing the stability of this compound in biological samples are:

  • Temperature: Higher temperatures accelerate the rate of enzymatic reactions, leading to faster degradation.

  • pH: The activity of esterases is pH-dependent. Deviations from the optimal pH can affect enzyme function and, consequently, the rate of hydrolysis.

  • Matrix Type: Different biological matrices (e.g., plasma, whole blood, serum) have varying levels and types of esterases, leading to different degradation rates.

  • Presence of Esterase Inhibitors: The addition of specific inhibitors can significantly reduce or halt enzymatic degradation.

Q3: What are the recommended anticoagulants for blood collection when analyzing this compound?

A3: Ethylenediaminetetraacetic acid (EDTA) is a recommended anticoagulant for collecting blood samples for this compound analysis. EDTA helps to inhibit the hydrolysis of this compound in whole blood during the collection and initial processing steps.[1]

Q4: How can I minimize the degradation of this compound during sample processing?

A4: To minimize degradation, it is crucial to process samples promptly after collection. Keep the samples on ice and centrifuge at a low temperature (e.g., 4°C) to separate plasma. The addition of an acid, such as formic acid, to the plasma can effectively stabilize this compound by creating a less favorable pH environment for esterase activity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound concentrations in plasma samples. Rapid degradation of this compound due to esterase activity.1. Ensure immediate cooling of blood samples after collection. 2. Process samples at low temperatures (e.g., 4°C). 3. Add an esterase inhibitor or acidify the plasma with formic acid immediately after separation.[1] 4. Minimize the time between sample collection and analysis or freezing.
High variability in this compound concentrations across replicate samples. Inconsistent sample handling procedures leading to variable degradation.1. Standardize the entire sample handling workflow, from collection to storage. 2. Ensure consistent timing for each step (e.g., time on ice before centrifugation). 3. Use pre-aliquoted and validated amounts of stabilizers (esterase inhibitors or acid).
Poor peak shape (tailing or fronting) for this compound in LC-MS/MS analysis. Issues with the analytical column, mobile phase, or sample matrix.1. Ensure the mobile phase pH is appropriate for this compound's chemical properties. 2. Check for column degradation or contamination; if necessary, wash or replace the column. 3. Evaluate the sample injection solvent; it should be compatible with the mobile phase. 4. Optimize sample clean-up to remove interfering matrix components.
Low sensitivity or signal suppression in LC-MS/MS analysis. Matrix effects from endogenous components in the biological sample.1. Improve the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove interfering substances. 2. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal matrix interference. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Presence of significant fosfenoprilat peaks in calibration standards prepared in matrix. Conversion of this compound to fosfenoprilat during standard preparation.1. Prepare calibration standards at a low temperature. 2. Add the stabilizer (formic acid or esterase inhibitor) to the blank matrix before spiking with this compound. 3. Analyze the standards as quickly as possible after preparation.

Quantitative Data Summary

The stability of this compound in rat plasma has been evaluated under various conditions when stabilized with formic acid and using EDTA as an anticoagulant. The following table summarizes the stability data from a validated UFLC-MS/MS method.[1]

Condition Duration Analyte Stability
Room Temperature6 hoursStable
Freeze-Thaw Cycles3 cyclesStable
Long-Term Storage at -80°C30 daysStable
Processed Samples at 4°C36 hoursStable

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collection: Collect whole blood into tubes containing EDTA as the anticoagulant.

  • Immediate Cooling: Place the blood collection tubes on wet ice immediately after collection to slow down enzymatic activity.

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at a low temperature (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean, pre-labeled polypropylene tube.

  • Stabilization: To prevent ex vivo conversion to fosfenoprilat, add a pre-determined volume of formic acid to the plasma to lower the pH.[1] A common approach is to add a small percentage of a concentrated formic acid solution (e.g., 10 µL of 88% formic acid per 200 µL of plasma). The exact amount should be validated for your specific assay.

  • Storage: Immediately freeze the stabilized plasma samples at -80°C until analysis.

Protocol 2: Plasma Sample Analysis by UFLC-MS/MS

This protocol is based on a published method for the simultaneous determination of this compound and fosfenoprilat.[1]

  • Sample Preparation (Protein Precipitation):

    • Thaw the stabilized plasma samples on ice.

    • To a 50 µL aliquot of plasma, add an internal standard solution.

    • Precipitate the plasma proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Welch Ultimate XB-C18, 2.1 mm × 50 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound, fosfenoprilat, and the internal standard.

Visualizations

G Degradation Pathway of this compound This compound This compound (Prodrug) Fosfenoprilat Fosfenoprilat (Active Metabolite) This compound->Fosfenoprilat Esterases Esterases (in Plasma/Blood) Esterases->this compound Hydrolysis Hydrolysis

Caption: Enzymatic hydrolysis of this compound to its active form, fosfenoprilat.

G Experimental Workflow for this compound Stability Analysis cluster_collection Sample Collection & Processing cluster_analysis Sample Analysis BloodCollection 1. Blood Collection (EDTA tubes) Cooling 2. Immediate Cooling (on ice) BloodCollection->Cooling Centrifugation 3. Centrifugation (4°C) Cooling->Centrifugation PlasmaSeparation 4. Plasma Separation Centrifugation->PlasmaSeparation Stabilization 5. Stabilization (e.g., Formic Acid) PlasmaSeparation->Stabilization Storage 6. Storage (-80°C) Stabilization->Storage Thawing 7. Thawing (on ice) Storage->Thawing ProteinPrecipitation 8. Protein Precipitation Thawing->ProteinPrecipitation Analysis 9. UFLC-MS/MS Analysis ProteinPrecipitation->Analysis

References

Strategies to prevent fosfenopril precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for using fosfenopril in cell culture applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you prevent this compound precipitation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in my cell culture medium?

This compound sodium is the ester prodrug of fosfenoprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] Structurally, it is a phosphorus-containing drug.[2] Precipitation in cell culture medium, which is a complex aqueous solution, can occur for several reasons:

  • Interaction with Divalent Cations: Cell culture media are rich in divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). The phosphate group in this compound or its active metabolite, fosfenoprilat, can chelate these ions, forming insoluble salts that precipitate out of the solution.[3][4]

  • Exceeding Solubility Limits: Every compound has a maximum solubility in a given solvent. If the final concentration of this compound in the medium exceeds this limit, it will precipitate.[5]

  • "Solvent Shock": this compound is often prepared as a concentrated stock in a non-aqueous solvent like ethanol. Adding this stock directly to the aqueous culture medium can cause a rapid change in the local solvent environment, drastically lowering the drug's solubility and causing it to crash out of solution.[6]

  • pH and Temperature: The pH and temperature of the medium can affect the solubility of this compound and the kinetics of precipitation.

  • Hydrolysis and Degradation: this compound can undergo hydrolysis to its active form, fosfenoprilat, particularly under neutral or basic conditions typical of cell culture.[7][8] The solubility characteristics of fosfenoprilat may differ from the parent compound. Degradation can also be mediated by metal ions.[9]

Q2: What is the best solvent to use for my this compound stock solution?

Based on available data, sterile water is the recommended primary solvent. This compound sodium salt is reported to be soluble in water at concentrations greater than 20 mg/mL. Ethanol is a viable alternative, with a reported solubility of 4 mg/mL.[1] While DMSO is a common solvent for many inhibitors, it is not recommended for this compound, as its solubility is poor and can be further reduced if the DMSO has absorbed moisture.[1]

Q3: Can I filter my medium after adding this compound to remove the precipitate?

This is not recommended. Filtering the medium will remove the precipitated drug, leading to an unknown and lower final concentration of the active compound in your experiment. This will compromise the accuracy and reproducibility of your results. The primary goal should be to prevent precipitation from occurring in the first place.

Q4: Does the type of cell culture medium I use matter?

Yes, it can. Different media formulations contain varying concentrations of components like calcium, magnesium, and phosphates, which can influence this compound's stability.[10][11] If you consistently experience precipitation, you may consider comparing results in a medium with lower concentrations of divalent cations or consulting the media manufacturer's documentation.

Troubleshooting Guide

Use the following table to diagnose and resolve issues with this compound precipitation.

Observed Problem Potential Cause Recommended Solution
Precipitate or cloudiness forms immediately upon adding stock solution to the medium. 1. Solvent Shock: Rapid dilution of the organic stock in aqueous media.[6] 2. Concentration Exceeds Solubility Limit: The target concentration is too high for the medium.[5]1. Pre-warm the cell culture medium to 37°C. 2. Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid dispersal. 3. Prepare an intermediate dilution of the stock in sterile PBS or serum-free medium before adding it to the final culture medium. 4. Reduce the final concentration of this compound in your experiment.
Solution is initially clear but becomes cloudy or forms a precipitate over time (hours to days). 1. Chemical Interaction/Degradation: Slow reaction with media components (e.g., Ca²⁺, Mg²⁺).[3][9] 2. Hydrolysis: Conversion of this compound to the less soluble fosfenoprilat.[7][8] 3. Temperature Fluctuation: Changes in temperature during incubation affecting solubility.1. Prepare fresh this compound-containing medium immediately before each experiment or media change. 2. Minimize the time the prepared medium is stored before use. 3. If using serum, consider adding this compound to the complete, serum-containing medium, as proteins in serum can sometimes help stabilize compounds. 4. Ensure the incubator maintains a stable temperature.
Inconsistent precipitation occurs between experiments. 1. Inconsistent Stock Preparation: Variability in stock concentration or solvent quality. 2. Inconsistent Dilution Technique: Differences in the speed of addition or mixing. 3. Media Batch Variation: Minor differences in composition between lots of media or serum.1. Prepare a large, single batch of the stock solution, aliquot it into single-use volumes, and store it appropriately to ensure consistency. 2. Standardize your dilution protocol (see Protocol section below). 3. When starting a new series of experiments, test the solubility with the new batches of media and serum.

Data Summary

This compound Sodium Solubility
SolventReported SolubilityReference(s)
Water> 20 mg/mL
Ethanol4 mg/mL[1]
DMSOInsoluble / Poor[1]
Acetonitrile:Methanol (1:1)Soluble[12]

Note: Always use fresh, high-quality solvents. The solubility in complex mixtures like cell culture media will be lower than in pure solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in Water)
  • Calculate Required Mass: The molecular weight of this compound sodium is 585.64 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • 0.010 mol/L * 0.001 L * 585.64 g/mol = 0.005856 g = 5.86 mg

  • Weighing: Accurately weigh 5.86 mg of this compound sodium powder using an analytical balance.

  • Dissolution: Add the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade water.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into sterile, single-use volumes (e.g., 20-50 µL). Store at -20°C for up to 1 month or at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock into Cell Culture Medium

This protocol is designed to minimize precipitation when preparing the final working solution.

  • Thaw and Pre-warm: Thaw the required volume of cell culture medium (with serum and other supplements) and pre-warm it to 37°C in a water bath.

  • Retrieve Stock: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.

  • Calculate Volume: Calculate the volume of stock solution needed to reach your desired final concentration. For example, to make 10 mL of medium with a final concentration of 10 µM from a 10 mM stock:

    • V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution: While gently swirling or vortexing the pre-warmed medium, add the 10 µL of stock solution drop-by-drop into the vortex. Do not add the entire volume at once.

  • Final Mix: Once the stock is added, cap the tube or bottle and invert it gently 2-3 times to ensure homogeneity.

  • Visual Inspection: Visually inspect the medium for any signs of cloudiness or precipitation against a dark background.

  • Application: Use the freshly prepared medium immediately to treat your cells.

Visual Guides

The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.

G cluster_drug This compound in Solution cluster_media Media Components This compound This compound (Prodrug) Fosfenoprilat Fosfenoprilat (Active Drug) This compound->Fosfenoprilat Hydrolysis (Esterases in Media/Serum) Precipitate Insoluble Salt (Precipitate) This compound->Precipitate Chelation Fosfenoprilat->Precipitate Chelation Ions Divalent Cations (Ca²⁺, Mg²⁺) Ions->Precipitate

Caption: Hypothesized pathway for this compound precipitation in cell culture media.

G start Start prep_stock Prepare Aqueous Stock Solution (Protocol 1) start->prep_stock warm_media Pre-warm Culture Medium (37°C) prep_stock->warm_media add_stock Add Stock Drop-wise to Vortexing Medium (Protocol 2) warm_media->add_stock inspect Visually Inspect for Clarity add_stock->inspect use_media Use Medium Immediately inspect->use_media Clear end End inspect->end Cloudy use_media->end

Caption: Recommended workflow for preparing this compound-containing cell culture medium.

G q1 Precipitation Observed? q2 When does it occur? q1->q2 Yes end No Precipitation (Proceed with Experiment) q1->end No a2_1 Immediately q2->a2_1 a2_2 Over Time q2->a2_2 s1 Cause: Solvent Shock or Exceeded Solubility Limit a2_1->s1 s3 Cause: Slow reaction with media ions or chemical degradation. a2_2->s3 s2 Solution: 1. Add stock slowly to warmed, mixing media. 2. Use an intermediate dilution step. 3. Lower final concentration. s1->s2 s4 Solution: 1. Prepare media fresh before use. 2. Do not store this compound-containing media. s3->s4

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Improving the Bioavailability of Fosfenopril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions related to improving the oral bioavailability of fosfenopril through advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are the primary challenges affecting its oral bioavailability?

This compound is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2] It is an ester prodrug that is rapidly hydrolyzed, primarily in the liver and gastrointestinal mucosa, to its active metabolite, fosinoprilat.[1][3][4]

The primary challenge is its low oral bioavailability, which is approximately 36%.[2][5][6] This is attributed to its poor physicochemical properties. One study classifies this compound as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating it has both low aqueous solubility and low intestinal permeability, which are significant hurdles for oral absorption.[5] Another source suggests it may be a BCS Class II drug (low solubility, high permeability).[7] Regardless, its poor solubility is a key factor limiting its dissolution and subsequent absorption. Additionally, as a prodrug, it undergoes first-pass metabolism in the liver, which can also reduce the amount of active compound reaching systemic circulation.[5][6]

Parameter Value / Characteristic Challenge for Bioavailability Reference
Drug Type Angiotensin-Converting Enzyme (ACE) Inhibitor; ProdrugMust be converted to active form (fosinoprilat)[3]
Oral Bioavailability ~36%A significant portion of the oral dose does not reach systemic circulation.[2][5]
BCS Classification Class IV (Low Solubility, Low Permeability)Poor dissolution and poor transport across the intestinal wall limit absorption.[5]
Metabolism Hydrolyzed in GI mucosa and liver (First-Pass Effect)Presystemic metabolism can reduce the fraction of the drug reaching the bloodstream.[4][6]
Elimination Dual route: Renal and HepatobiliaryThis is a clinical advantage, not a bioavailability challenge.[2][8]

Q2: What formulation strategies have been explored to enhance the bioavailability of this compound?

Research has focused on novel drug delivery systems to overcome the solubility and permeability barriers. The two main strategies investigated specifically for this compound are:

  • Solid Lipid Nanoparticles (SLNs): SLNs encapsulate the drug within a solid lipid core.[9] This approach can improve oral bioavailability by increasing the drug's dissolution rate, protecting it from degradation in the harsh gut environment, and potentially promoting lymphatic uptake, which bypasses the first-pass metabolism in the liver.[5][10]

  • Fast-Dissolving Films: This strategy aims to improve drug absorption by allowing for rapid dissolution in the oral cavity, potentially leading to pre-gastric absorption and avoiding extensive first-pass metabolism.[6]

Formulation Strategy Key Findings for this compound Reference
Solid Lipid Nanoparticles (SLNs) An optimized formulation achieved an average particle size of 178.8 nm and an entrapment efficiency of 91.64%. In vitro studies showed 80% drug release over 24 hours.[5]
Fast-Dissolving Films An optimized film using HPMC 5cps as a polymer demonstrated an in-vitro drug release of 90.89%.[6]

Q3: What is a typical experimental protocol for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs)?

A common method is the solvent emulsification and evaporation technique .[5] This protocol involves dissolving the drug and lipid in an organic solvent, emulsifying this mixture in an aqueous phase containing a surfactant, and then removing the solvent to allow the nanoparticles to form.

Detailed Experimental Protocol:

  • Step 1: Preparation of Organic Phase

    • Accurately weigh the lipid (e.g., Glyceryl monostearate) and an organic-phase surfactant (e.g., 30 mg of Sodium taurocholate).[5]

    • Weigh the drug (e.g., 10 mg of Fosinopril).[5]

    • Dissolve all three components in a suitable water-immiscible organic solvent (e.g., 2 ml of chloroform) in a beaker.[5]

  • Step 2: Emulsification

    • Prepare an aqueous phase containing a suitable surfactant (e.g., Tween 80).[5]

    • Add the aqueous phase to the organic phase.

    • Homogenize the mixture at a high speed (e.g., 6000 rpm) for a defined period to form a coarse oil-in-water (o/w) emulsion.[5]

  • Step 3: Nanosizing

    • Subject the coarse emulsion to high-energy ultrasonication using a probe sonicator (e.g., at 120 mV) for an optimized duration.[5] This step reduces the emulsion droplet size to the nanometer range.

  • Step 4: Solvent Evaporation and Nanoparticle Formation

    • Stir the resulting nanoemulsion at room temperature, often under vacuum, to evaporate the organic solvent (chloroform).

    • As the solvent is removed, the lipid precipitates, encapsulating the drug to form solid lipid nanoparticles.

  • Step 5: Characterization

    • Measure key parameters such as average particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.

G cluster_prep Phase Preparation cluster_process Nanoparticle Formulation cluster_char Characterization organic_phase 1. Prepare Organic Phase (this compound, Glyceryl Monostearate, Sodium Taurocholate in Chloroform) emulsify 3. High-Speed Homogenization (6000 rpm) -> Coarse O/W Emulsion aqueous_phase 2. Prepare Aqueous Phase (Tween 80 in Water) aqueous_phase->emulsify nanosize 4. Probe Ultrasonication (120 mV) -> Nanoemulsion emulsify->nanosize Reduce Droplet Size evap 5. Solvent Evaporation (Stirring) -> SLN Suspension nanosize->evap Form Nano-droplets characterize 6. Analysis - Particle Size - Zeta Potential - Entrapment Efficiency - In Vitro Release evap->characterize Final Product

Caption: Workflow for preparing this compound-loaded SLNs.

Q4: How is an in vivo pharmacokinetic study designed to evaluate a new this compound formulation?

An in vivo pharmacokinetic study is crucial to determine if a new formulation successfully improves bioavailability in a living system.[11] The study typically involves administering the drug to animal models and measuring its concentration in the blood over time.[12]

General Experimental Protocol:

  • 1. Animal Model Selection: Select a suitable animal model (e.g., Wistar rats or rabbits).[13] Animals are typically fasted overnight with free access to water before the experiment.

  • 2. Study Groups:

    • Control Group: Receives a suspension of pure this compound.

    • Test Group: Receives the newly developed formulation (e.g., this compound-loaded SLNs).

    • (Optional) IV Group: Receives an intravenous injection of fosfenoprilat to determine absolute bioavailability.

  • 3. Dosing: Administer a single oral dose of the respective formulations to each animal.[13] The dose should be equivalent across all groups.

  • 4. Blood Sampling: Collect blood samples from a suitable site (e.g., retro-orbital plexus or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

  • 5. Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored frozen until analysis.

  • 6. Bioanalysis: Quantify the concentration of the active metabolite, fosinoprilat, in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • 7. Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for each group. Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • Relative Bioavailability: Calculated as (AUC_Test / AUC_Control) * 100. An increase in this value indicates improved bioavailability.

Troubleshooting Guide

Problem 1: My this compound-loaded SLN formulation shows low drug Entrapment Efficiency (EE%).

  • Possible Cause 1: Poor drug solubility in the lipid core.

    • Solution: Screen different solid lipids. This compound's solubility may be higher in certain lipids. Ensure the temperature during the hot homogenization step is sufficient to melt the lipid completely and dissolve the drug.[14]

  • Possible Cause 2: Drug partitioning into the external aqueous phase.

    • Solution: This is common for drugs that are not extremely lipophilic. Optimize the surfactant concentration in the aqueous phase; too high a concentration can create micelles that pull the drug out of the lipid. Try using a combination of surfactants to better stabilize the lipid-water interface.[14]

  • Possible Cause 3: Premature drug crystallization.

    • Solution: During the cooling step, if the drug crystallizes faster than the lipid matrix, it can be expelled. Try a rapid cooling method (e.g., dispersing the hot nanoemulsion in cold water) to "shock freeze" the lipid structure around the drug.[15]

Problem 2: The in vitro release of this compound from my formulation is too slow or incomplete.

  • Possible Cause 1: The drug is trapped deep within a highly crystalline lipid core.

    • Solution: Formulations with highly ordered, perfect crystals tend to release drugs slowly.[14] Consider using a blend of lipids or less-structured lipids (e.g., nanostructured lipid carriers - NLCs) to create imperfections in the crystal lattice, which can facilitate faster drug release.

  • Possible Cause 2: Small particle size leading to a very large surface area and strong matrix.

    • Solution: While small particle size is good for dissolution, an extremely dense particle may hinder release. Slightly adjust homogenization or sonication parameters to see if a marginally larger particle size improves the release profile without sacrificing other benefits.

  • Possible Cause 3: Inappropriate dissolution medium.

    • Solution: Ensure the dissolution medium contains surfactants (e.g., 0.5% SLS) to create sink conditions, which is especially important for poorly soluble drugs like this compound. Also, test release at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[16]

Problem 3: I am observing high inter-animal variability in my in vivo pharmacokinetic study.

  • Possible Cause 1: Inconsistent dosing technique.

    • Solution: Ensure the oral gavage technique is consistent and delivers the full dose to the stomach each time. Improper technique can lead to dose loss or administration into the trachea.

  • Possible Cause 2: Physiological differences between animals.

    • Solution: While some variability is normal, it can be minimized by using animals from the same supplier, of the same age and weight range, and ensuring they are properly fasted. The fed or fasted state can significantly impact the absorption of lipid-based formulations.[11]

  • Possible Cause 3: Instability of the formulation.

    • Solution: Confirm the stability of your formulation. If the nanoparticles are aggregating or the drug is degrading in the delivery vehicle before administration, it will lead to inconsistent dosing and absorption. Perform stability checks on your formulation under storage conditions.

G start Goal: Improve this compound Bioavailability bcs_class Is the primary barrier Solubility (BCS II/IV) or Permeability (BCS III/IV)? start->bcs_class solubility Primary Barrier: Low Solubility bcs_class->solubility Solubility permeability Primary Barrier: Low Permeability bcs_class->permeability Permeability strategy_sol Strategy: Increase Dissolution Rate &/or Solubilization solubility->strategy_sol strategy_perm Strategy: Enhance Permeation across Intestinal Wall permeability->strategy_perm methods_sol Formulation Approaches Nanoparticles (SLN, NLC) Solid Dispersions Self-Emulsifying Systems (SEDDS) Fast-Dissolving Films strategy_sol->methods_sol methods_perm Formulation Approaches Use of Permeation Enhancers Mucoadhesive Systems Target Transporters strategy_perm->methods_perm end_note Note: For BCS Class IV drugs like This compound, a combination of strategies is often required. methods_sol->end_note methods_perm->end_note

Caption: Decision tree for formulation strategy selection.

References

Column selection and mobile phase optimization for fosfenopril HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the column selection and mobile phase optimization of fosfenopril using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting column for this compound HPLC analysis?

A common choice for this compound analysis is a C18 reversed-phase column.[1][2][3][4] Several studies have successfully used C18 columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm.[1][2][3][4] Specific examples include Inertsil ODS C18, Agilent C18, and Cosmosil C18 columns.[1][2][3]

Q2: What are typical mobile phases used for the separation of this compound?

Mobile phases for this compound analysis are typically mixtures of an organic solvent and an aqueous buffer. Common organic modifiers include methanol and acetonitrile.[1][2][3][4][5] The aqueous phase is often water or a buffer solution like potassium dihydrogen phosphate or phosphoric acid to control the pH.[2][4][5] Ratios can vary, for instance, methanol and water in a 60:40 v/v ratio or methanol and potassium dihydrogen phosphate (50:50 v/v) with the pH adjusted to 3.5.[2][3]

Q3: How is the mobile phase prepared and why is degassing important?

To prepare the mobile phase, the individual components (e.g., methanol and water) are measured and mixed in the desired ratio.[3] If a buffer is used, its pH should be adjusted before mixing with the organic solvent.[2][4] It is critical to filter the mobile phase through a 0.45 µm membrane filter and then degas it, often by sonication for about 15 minutes.[3] Degassing removes dissolved gases that can form bubbles in the HPLC system, leading to unstable baselines and inaccurate results.[6]

Q4: What detection wavelength is typically used for this compound?

The UV detection wavelength for this compound can vary depending on the mobile phase and whether it's being analyzed alone or with other compounds. Commonly reported wavelengths are around 205 nm, 210 nm, 218 nm, 233 nm, 267 nm, and 271 nm.[1][2][3][4][5] To select the optimal wavelength, a standard solution of this compound can be scanned in a UV spectrophotometer to determine its maximum absorbance (λmax).[1]

Q5: What are the essential system suitability parameters for a this compound HPLC method?

System suitability tests are performed to ensure the HPLC system is operating correctly. Key parameters include:

  • Tailing Factor: The tailing factor for the this compound peak should ideally be not more than 2.0.[1]

  • Theoretical Plates (N): A higher number of theoretical plates indicates better column efficiency.

  • Relative Standard Deviation (%RSD): The %RSD for retention times and peak areas from replicate injections of a standard solution should be not more than 2.0%.[1]

Experimental Protocols

Example Protocol 1: Fosinopril in Bulk Drug[1]
  • Standard Stock Solution Preparation: Accurately weigh 100 mg of fosinopril working standard and transfer it to a 100 ml volumetric flask. Add methanol and sonicate for 30 minutes to dissolve, then dilute to the mark with methanol to get a 1000 ppm solution.[1]

  • Working Standard Solution: Dilute 10 ml of the stock solution to 100 ml with methanol in a volumetric flask and sonicate for 10 minutes to obtain a 100 ppm solution.[1]

  • Mobile Phase Preparation: Prepare a mixture of Methanol and Acetonitrile in a 90:10% v/v ratio.[1]

  • Chromatographic Conditions:

    • Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm)[1]

    • Mobile Phase: Methanol: Acetonitrile (90:10% v/v)[1]

    • Flow Rate: 1.0 ml/min[1]

    • Detection Wavelength: 271 nm[1]

Example Protocol 2: Fosinopril Sodium and Hydrochlorothiazide in Tablets[3]
  • Standard Stock Solution Preparation: Separately weigh 100 mg of fosinopril and 100 mg of hydrochlorothiazide and transfer each to a 100 mL volumetric flask. Dissolve in a small amount of mobile phase, sonicate, and then dilute to volume with the mobile phase to get 1000 µg/mL stock solutions.[3]

  • Mobile Phase Preparation: Prepare a mixture of methanol and water in a 60:40 v/v ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[3]

  • Chromatographic Conditions:

    • Column: Cosmosil C18 (250mm x 4.6ID, 5µm)[3]

    • Mobile Phase: Methanol: Water (60:40 v/v)[3]

    • Flow Rate: 0.8 mL/min[3]

    • Detection Wavelength: 218 nm[3]

Data Summary Tables

Table 1: Comparison of HPLC Methods for this compound Analysis

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
FosinoprilInertsil ODS C18 (250 x 4.6 mm, 5µm)Methanol: Acetonitrile (90:10 v/v)1.0271[1][7]
Fosinopril Sodium & HydrochlorothiazideAgilent C18 (250 mm x 4.6 mm, 5µm)Methanol: Potassium Dihydrogen Phosphate (50:50 v/v), pH 3.5 with OPA0.7233[2]
Fosinopril & HydrochlorothiazideCosmosil C18 (250 mm x 4.6 mm, 5µm)Methanol: Water (60:40 v/v)0.8218[3]
Fosinopril SodiumAgilent C18 (250 x 4.6 mm, 5µm)Methanol: Water (70:30 v/v) with 0.1% OPA, pH 3.30.7267[4]
Fosinopril & ImpuritiesPhenomenox RP18 (250 x 4.6 mm, 5µm)Acetonitrile: Methanol: 10% aq. Phosphoric Acid (800:195:5)1.0205[5]

Table 2: Summary of Validation Parameters

ParameterFosinoprilFosinopril Sodium & HydrochlorothiazideReference
Linearity Range 20-70 ppmFosinopril: 10-50 µg/mL; HCTZ: 12.5-62.5 µg/mL[1][2]
Correlation Coefficient (R²) > 0.9990> 0.999[1][2]
LOD Not SpecifiedFosinopril: 0.09 µg/mL; HCTZ: 0.24 µg/mL[2]
LOQ Not SpecifiedFosinopril: 0.27 µg/mL; HCTZ: 0.74 µg/mL[2]
Accuracy (% Recovery) 98-102%Fosinopril: 99.03%; HCTZ: 99.24%[1][2]
Precision (%RSD) < 2.0%< 2.0%[1][2]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Q: My this compound peak is tailing. What could be the cause?

    • A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as residual silanol groups on the silica support.[8] Try reducing the mobile phase pH to suppress silanol activity.[8] Other causes include column contamination or degradation, a void in the column packing, or using an injection solvent that is stronger than the mobile phase.[6][8]

  • Q: Why are my peaks fronting?

    • A: Peak fronting can occur due to column overload. Try reducing the sample concentration or injection volume.[9] It can also be a sign of a partially blocked column frit or a void at the column inlet.[8]

  • Q: What causes split peaks?

    • A: Split peaks can indicate a partially blocked inlet frit, a disrupted column bed, or co-elution with an interfering substance.[6] Ensure your sample is fully dissolved in the mobile phase, as incompatibility between the sample solvent and mobile phase can also cause peak splitting.[6]

Problem: Inconsistent Retention Times

  • Q: The retention time for this compound is shifting between injections. Why?

    • A: Fluctuating retention times can be due to several factors. Check for leaks in the system, as this can affect flow rate consistency.[9] Ensure the mobile phase is properly degassed, as air bubbles in the pump can cause flow rate variations.[6] Inconsistent mobile phase preparation or significant temperature fluctuations in the lab can also lead to shifts. Using a column oven provides better temperature stability.[9]

Problem: High System Backpressure

  • Q: My HPLC system pressure is suddenly very high. What should I do?

    • A: High backpressure is typically caused by a blockage in the system.[8] To isolate the problem, remove the column and check the pressure of the system alone. If the pressure drops significantly, the blockage is in the column.[8] This could be a plugged inlet frit or contamination from the sample. Try back-flushing the column (disconnected from the detector) or cleaning it with a strong solvent.[8] If the system pressure remains high without the column, check for blockages in the injector or tubing.[9]

Problem: Presence of Unexpected Peaks

  • Q: I am seeing ghost peaks or spurious peaks in my chromatogram. Where are they coming from?

    • A: Unexpected peaks can arise from contamination in the mobile phase, the sample, or the HPLC system itself.[6] Ensure you are using high-purity HPLC-grade solvents. In gradient elution, impurities can accumulate on the column and elute as the solvent strength increases.[6] These peaks could also be degradation products of this compound, which is known to degrade under hydrolytic (acidic, basic) conditions.[10]

Visual Guides

HPLC_Method_Development_Workflow start_node Define Analytical Goal (e.g., Quantify this compound) lit_review Literature Review & Initial Method Selection start_node->lit_review col_select Column Selection (e.g., C18, 250x4.6mm, 5µm) lit_review->col_select mp_select Mobile Phase Selection (Methanol/Acetonitrile/Buffer) lit_review->mp_select det_select Detector Settings (e.g., UV at 218 nm) lit_review->det_select optimization Method Optimization (Flow Rate, Gradient, pH) col_select->optimization mp_select->optimization det_select->optimization validation Method Validation (ICH Guidelines) optimization->validation end_node Routine Analysis validation->end_node

Caption: Workflow for this compound HPLC Method Development.

Troubleshooting_Peak_Tailing problem Problem: Peak Tailing Observed check1 Check 1: Mobile Phase pH Is it optimal to suppress silanol activity? problem->check1 Start Here solution1 Action: Lower Mobile Phase pH (e.g., using phosphate buffer at pH 3.5) check1->solution1 If No check2 Check 2: Column Health Is the column old or contaminated? check1->check2 If Yes resolved Problem Resolved solution1->resolved solution2 Action: Wash with Strong Solvent or Replace Column check2->solution2 If Yes check3 Check 3: Sample Solvent Is injection solvent stronger than mobile phase? check2->check3 If No solution2->resolved solution3 Action: Dissolve Sample in Mobile Phase check3->solution3 If Yes check3->resolved If No, check other causes solution3->resolved

Caption: Troubleshooting logic for HPLC peak tailing.

HPLC_Parameter_Relationships cluster_params Adjustable Parameters cluster_outcomes Observed Outcomes MobilePhase Mobile Phase Composition (% Organic, pH, Buffer) RetentionTime Retention Time MobilePhase->RetentionTime Strongly Affects Resolution Resolution MobilePhase->Resolution Strongly Affects PeakShape Peak Shape MobilePhase->PeakShape Affects (pH) FlowRate Flow Rate FlowRate->RetentionTime Inversely Affects FlowRate->Resolution Affects Backpressure Backpressure FlowRate->Backpressure Directly Affects Column Column Chemistry & Dims (C18, C8, Length, ID) Column->RetentionTime Defines Column->Resolution Defines Column->Backpressure Defines Column->PeakShape Affects Temperature Temperature Temperature->RetentionTime Affects Temperature->Backpressure Inversely Affects

References

Addressing matrix effects in LC-MS/MS analysis of fosfenoprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of fosfenoprilat.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of fosfenoprilat?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2][3] In the LC-MS/MS analysis of fosfenoprilat (and its active metabolite, enalaprilat), components of biological samples like plasma or urine, such as salts, lipids, and proteins, can interfere with the ionization process.[1][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3][4][5] Electrospray ionization (ESI), a common technique for this type of analysis, is particularly susceptible to these effects.[1][6]

Q2: What are the primary causes of matrix effects in fosfenoprilat bioanalysis?

A2: The primary causes of matrix effects in the bioanalysis of fosfenoprilat are endogenous components of the biological matrix that co-elute with the analyte of interest.[7] Phospholipids are a major contributor to ion suppression in positive ion electrospray mode, which is often used for fosfenoprilat analysis.[8] Other substances like salts, amino acids, and other metabolites can also compete for ionization, leading to inaccurate quantification.[1]

Q3: How can I evaluate the extent of matrix effects in my fosfenoprilat assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the peak response of the analyte in a neat solution.[9] The ratio of these responses, expressed as a percentage, indicates the degree of ion suppression or enhancement.[9] A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[10]

Troubleshooting Guide

Problem 1: Poor peak shape (fronting, tailing, or splitting) for fosfenoprilat or its internal standard.

Possible Cause Suggested Solution
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[11]
Column Contamination/Degradation Flush the column with a strong solvent or, if necessary, replace it. The buildup of matrix components can degrade column performance.[11]
Inappropriate Mobile Phase pH Optimize the mobile phase pH to ensure consistent ionization and retention of fosfenoprilat. Acidic mobile phases are common, but for some compounds, a basic mobile phase can improve peak shape.[12]
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, which is critical for reproducible chromatography.[13]

Problem 2: High variability in quantitative results and poor reproducibility.

Possible Cause Suggested Solution
Significant Matrix Effects Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][14] Protein precipitation alone may not be sufficient to remove phospholipids.[8]
Lack of an appropriate Internal Standard (IS) Use a stable isotope-labeled internal standard (SIL-IS) for fosfenoprilat if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing better compensation.[1]
Ion Source Contamination Clean the ion source of the mass spectrometer regularly. Contaminants from the sample matrix can build up and lead to inconsistent ionization.

Problem 3: Low signal intensity or complete loss of fosfenoprilat signal (ion suppression).

Possible Cause Suggested Solution
Co-elution with Phospholipids Modify the chromatographic method to separate the analyte from the phospholipid elution zone. Alternatively, use a phospholipid removal plate or cartridge during sample preparation.[8]
Suboptimal Ionization Parameters Optimize ion source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for fosfenoprilat.[15]
Inefficient Sample Extraction Evaluate and optimize the extraction recovery of your sample preparation method. Low recovery will result in a weaker signal.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol describes a method to quantify the matrix effect for fosfenoprilat.

  • Prepare a Neat Standard Solution (A): Dissolve the fosfenoprilat reference standard in the mobile phase to a known concentration (e.g., a mid-range QC sample concentration).

  • Prepare Post-Extraction Spiked Samples (B):

    • Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.

    • After the final extraction step, spike the blank extracts with the fosfenoprilat reference standard to the same final concentration as the neat standard solution (A).

  • Analysis: Inject both the neat standard solution (A) and the post-extraction spiked samples (B) into the LC-MS/MS system and record the peak areas.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Mean peak area of B / Mean peak area of A) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE to clean up plasma samples for fosfenoprilat analysis, which is effective at removing matrix components.[14]

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol followed by water.

  • Load the Sample: Mix the plasma sample with an acidic solution (e.g., phosphoric acid) to stabilize fosfenoprilat.[16] Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elute the Analyte: Elute fosfenoprilat from the cartridge using a suitable organic solvent, possibly with a modifier like formic acid or ammonia, depending on the sorbent chemistry.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen.[17] Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for Enalaprilat (as a proxy for Fosfenoprilat)

Sample Preparation Method Analyte Average Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (PPT)Enalaprilat~9585-115 (Ion Suppression Observed)[14][18]
Liquid-Liquid Extraction (LLE)Enalaprilat~24Not explicitly stated, but improved from PPT[14]
Solid-Phase Extraction (SPE)Enalaprilat>85Minimal Matrix Effect Reported[14]

Note: Data is synthesized from multiple sources and represents typical values. Actual results may vary based on specific experimental conditions.

Visualizations

Workflow_for_Addressing_Matrix_Effects Workflow for Addressing Matrix Effects in Fosfenoprilat Analysis cluster_0 Phase 1: Method Development & Initial Assessment cluster_1 Phase 2: Matrix Effect Evaluation cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Develop Initial LC-MS/MS Method (PPT Sample Prep) B Assess Peak Shape & Reproducibility A->B C Quantitative Matrix Effect Test (Post-Extraction Spike vs. Neat) B->C D Significant Matrix Effect? C->D E Optimize Chromatography (Gradient, Column) D->E No F Implement Advanced Sample Prep (SPE or LLE) D->F Yes G Re-evaluate Matrix Effect E->G F->G H Method Validation (Accuracy, Precision, Linearity) G->H

Caption: A flowchart illustrating the systematic approach to identifying and mitigating matrix effects.

Troubleshooting_Logic Troubleshooting Logic for Fosfenoprilat LC-MS/MS Issues cluster_peak_shape Poor Peak Shape cluster_variability High Variability / Poor Precision cluster_suppression Low Signal / Ion Suppression Start Analytical Issue Observed PS1 Check Injection Solvent Start->PS1 V1 Evaluate Sample Prep Method Start->V1 IS1 Modify Chromatography to Avoid Phospholipids Start->IS1 PS2 Inspect/Flush Column PS1->PS2 PS3 Verify Mobile Phase pH PS2->PS3 V2 Consider a Stable Isotope-Labeled IS V1->V2 V3 Clean Ion Source V2->V3 IS2 Optimize MS Source Parameters IS1->IS2 IS3 Assess Extraction Recovery IS2->IS3

Caption: A decision tree for troubleshooting common LC-MS/MS analytical problems.

References

Validation & Comparative

Validating Fosfenopril's ACE Inhibition: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fosfenopril's active metabolite, fosinoprilat, with other common Angiotensin-Converting Enzyme (ACE) inhibitors. The data presented is based on in vitro assays designed to quantify and validate the inhibition of ACE, a key enzyme in the Renin-Angiotensin-System (RAS).

Unveiling the Mechanism: this compound and the Renin-Angiotensin-System

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, fosinoprilat. Fosinoprilat is a competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, fosinoprilat effectively reduces blood pressure. The following diagram illustrates the signaling pathway of the Renin-Angiotensin-System and the point of inhibition by fosinoprilat.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE Fosinoprilat Fosinoprilat (Active Metabolite of this compound) Fosinoprilat->ACE Inhibition

Diagram 1: Renin-Angiotensin-System Pathway and Fosinoprilat Inhibition.

Comparative Efficacy: In Vitro ACE Inhibition

The potency of ACE inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the in vitro ACE inhibitory activity of fosinoprilat in comparison to other widely used ACE inhibitors.

ACE Inhibitor (Active Form)IC50 (nM)Relative Potency (Fosinoprilat = 1)
Fosinoprilat 11 1.00
Captopril230.48
Enalaprilat1.29.17
Lisinopril1.76.47
Ramiprilat0.912.22
Benazeprilat1.95.79

Note: IC50 values can vary depending on the specific assay conditions, such as the substrate and enzyme source used. The data presented here is compiled from multiple sources for comparative purposes.

Experimental Protocols for In Vitro ACE Inhibition Assays

Accurate and reproducible in vitro assays are crucial for validating the ACE inhibitory activity of compounds like this compound. Below are detailed methodologies for two common types of assays.

Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)

This classic method measures the amount of hippuric acid produced from the cleavage of the substrate HHL by ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Fosinoprilat and other ACE inhibitors

  • Sodium borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in sodium borate buffer.

    • Prepare a stock solution of HHL in sodium borate buffer.

    • Prepare serial dilutions of fosinoprilat and other test inhibitors in sodium borate buffer.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add 50 µL of the ACE solution to 50 µL of the inhibitor solution (or buffer for control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid.

    • Vortex the mixture vigorously for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Measurement:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of % Inhibition:

    • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration.

Fluorometric Assay

This method utilizes a fluorogenic substrate that, upon cleavage by ACE, releases a fluorescent product.

Materials:

  • Angiotensin-Converting Enzyme (ACE)

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)

  • Fosinoprilat and other ACE inhibitors

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.3)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of ACE in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Prepare serial dilutions of fosinoprilat and other test inhibitors in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add 20 µL of the inhibitor solution (or buffer for control).

    • Add 40 µL of the ACE working solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 140 µL of the fluorogenic substrate working solution to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~320-340 nm and an emission wavelength of ~400-420 nm, depending on the specific substrate used.

  • Calculation of % Inhibition:

    • The rate of the reaction (slope of the kinetic curve) is calculated for each well.

    • % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Inhibition Reaction cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - ACE Enzyme - Substrate (e.g., HHL) - Inhibitors (Fosinoprilat, etc.) - Buffers Incubation Pre-incubate ACE with Inhibitor Reagents->Incubation Reaction Initiate reaction with Substrate Incubate at 37°C Incubation->Reaction Termination Terminate Reaction (e.g., with HCl) Reaction->Termination Detection Detect Product (Spectrophotometry or Fluorometry) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Diagram 2: General workflow for an in vitro ACE inhibition assay.

Fosinopril and Captopril in Cardiac Remodeling: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two angiotensin-converting enzyme (ACE) inhibitors, fosinopril and captopril, in preclinical models of cardiac remodeling. The information is compiled from experimental data to assist in research and development decisions.

Executive Summary

Both fosinopril and captopril have demonstrated efficacy in mitigating cardiac remodeling, a pathological process involving changes in the size, shape, and function of the heart. These changes, including left ventricular hypertrophy and myocardial fibrosis, are hallmarks of cardiovascular diseases such as hypertension and heart failure. While direct head-to-head comparative studies in the same cardiac remodeling model are limited, existing research provides valuable insights into their respective effects. Fosinopril has been shown to be effective in reducing left ventricular mass and myocardial fibrosis. Captopril has also been demonstrated to attenuate cardiac hypertrophy and fibrosis in various experimental models.

Comparative Efficacy Data

The following tables summarize quantitative data from a key study investigating the effects of fosinopril on cardiac remodeling in spontaneously hypertensive rats (SHRs), a common model for hypertension-induced cardiac hypertrophy. Data for captopril from other relevant studies is included for comparative context, though it should be noted that the experimental models may differ.

Table 1: Effects on Left Ventricular Mass Index (LVMI)

Treatment GroupDurationLVMI (mg/g)Percent Reduction vs. ControlAnimal Model
Fosinopril 16 weeks2.58 ± 0.1918.1%Spontaneously Hypertensive Rat[1]
Control (Placebo) 16 weeks3.15 ± 0.23-Spontaneously Hypertensive Rat[1]
Captopril 15 daysNot specifiedPrevented a 12% increaseSinoaortic Denervated Rat[2]

Note: Data for fosinopril is from a study comparing it with losartan. Captopril data is from a different experimental model and is presented for contextual comparison.

Table 2: Effects on Myocardial Fibrosis (Collagen Volume Fraction)

Treatment GroupDurationCollagen Volume Fraction (%)Percent Reduction vs. ControlAnimal Model
Fosinopril 16 weeks2.86 ± 0.4155.5%Spontaneously Hypertensive Rat[1]
Control (Placebo) 16 weeks6.43 ± 0.82-Spontaneously Hypertensive Rat[1]
Captopril 8 weeksNot specifiedAttenuated interstitial fibrosisRenovascular Hypertensive Rat[3]

Note: Data for fosinopril is from a study comparing it with losartan. Captopril data is from a different experimental model and is presented for contextual comparison.

Key Signaling Pathway

ACE inhibitors like fosinopril and captopril exert their effects by blocking the conversion of angiotensin I to angiotensin II, a key mediator of cardiac remodeling. The diagram below illustrates this pathway.

ACE_Inhibitor_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition cluster_Effects Downstream Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Release AT1R->Aldosterone Fibroblast_Proliferation Fibroblast Proliferation AT1R->Fibroblast_Proliferation Cardiomyocyte_Hypertrophy Cardiomyocyte Hypertrophy AT1R->Cardiomyocyte_Hypertrophy ACE_Inhibitor Fosinopril / Captopril ACE_Inhibitor->Angiotensin_II Inhibition Collagen_Synthesis Collagen Synthesis Fibroblast_Proliferation->Collagen_Synthesis Cardiac_Remodeling Cardiac Remodeling Cardiomyocyte_Hypertrophy->Cardiac_Remodeling Collagen_Synthesis->Cardiac_Remodeling

Caption: ACE inhibitor mechanism in cardiac remodeling.

Experimental Protocols

The following is a detailed methodology from a key study evaluating the effects of fosinopril on cardiac remodeling in spontaneously hypertensive rats (SHRs).[1]

Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHRs)

  • Age: 16 weeks old

  • Groups:

    • SHR-F: Treated with fosinopril (10 mg·kg⁻¹·d⁻¹)

    • SHR-L: Treated with losartan (30 mg·kg⁻¹·d⁻¹)

    • SHR-C: Treated with placebo (control)

  • Number of animals: 10 rats per group

Treatment:

  • Route of administration: Oral gavage

  • Duration: 16 weeks

Data Collection and Analysis:

  • Timepoints: Rats were sacrificed at 8 and 16 weeks after the start of treatment.

  • Parameters Measured:

    • Systolic blood pressure

    • Left ventricular weight and left ventricular mass index (LVMI)

    • Cardiomyocyte apoptosis

    • Collagen volume fraction (CVF) and perivascular collagen area (PVCA) via pathological examination with computed processing

    • Plasma and myocardium Angiotensin II concentrations via radioimmunoassay

The workflow for such a preclinical study is outlined in the diagram below.

Experimental_Workflow cluster_Setup Study Setup cluster_Intervention Intervention Phase cluster_Analysis Data Collection & Analysis Animal_Selection Select 16-week-old Spontaneously Hypertensive Rats Group_Allocation Randomly Allocate to Groups (Fosinopril, Losartan, Control) Animal_Selection->Group_Allocation Treatment_Admin Administer Daily Oral Gavage (Fosinopril, Losartan, or Placebo) Group_Allocation->Treatment_Admin Monitoring Monitor Health and Systolic Blood Pressure Treatment_Admin->Monitoring Sacrifice_8w Sacrifice Subgroup at 8 Weeks Monitoring->Sacrifice_8w Sacrifice_16w Sacrifice Remaining Animals at 16 Weeks Monitoring->Sacrifice_16w Tissue_Harvest Harvest Heart Tissue and Blood Samples Sacrifice_8w->Tissue_Harvest Sacrifice_16w->Tissue_Harvest Histology Histological Analysis (Collagen Staining) Tissue_Harvest->Histology Biochemical_Assays Biochemical Assays (Angiotensin II Levels) Tissue_Harvest->Biochemical_Assays Data_Analysis Statistical Analysis of All Parameters Histology->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: Preclinical experimental workflow for cardiac remodeling.

Conclusion

Both fosinopril and captopril are effective in mitigating cardiac remodeling in preclinical models. Fosinopril has been shown to significantly reduce left ventricular mass and myocardial fibrosis in spontaneously hypertensive rats. While direct comparative data is sparse, captopril has also demonstrated beneficial effects on cardiac hypertrophy and fibrosis in various models of hypertension and heart failure. The choice between these agents in a research or development context may depend on the specific cardiac remodeling model, the desired pharmacokinetic profile, and other experimental considerations. Fosinopril is noted to have a long half-life and dual routes of elimination, which may be advantageous in certain contexts.[4]

References

A Comparative Analysis of Fosfenopril and Enalapril Pharmacokinetics in Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic profiles of two prominent ACE inhibitors, fosfenopril and enalapril, reveals key differences in their absorption, distribution, metabolism, and excretion, particularly in patients with heart failure. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Fosinopril, a prodrug, is hydrolyzed to its active metabolite, fosinoprilat, while enalapril is converted to enalaprilat. Both drugs effectively inhibit the angiotensin-converting enzyme (ACE), playing a crucial role in the management of heart failure.[1][2] However, their distinct pharmacokinetic properties, especially their routes of elimination, can have significant clinical implications, particularly in patients with compromised renal function, a common comorbidity in heart failure.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of fosinoprilat and enalaprilat in patients with heart failure, based on findings from various clinical studies.

Table 1: Comparative Pharmacokinetic Parameters of Fosinoprilat and Enalaprilat in Heart Failure

ParameterFosinoprilatEnalaprilatReference
Bioavailability ~29%~38%[5][6]
Time to Peak Concentration (Tmax) ~4 hours~6 hours[5][6]
Effective Half-life (t½) ~14 hours~11 hours (accumulation half-life)[7][8]
Protein Binding ≥ 95%Not specified in provided results[7]
Elimination Dual: Renal and HepaticPrimarily Renal[1][3]

Table 2: Accumulation Index in Patients with Congestive Heart Failure and Renal Insufficiency

DrugAccumulation Index (AI)p-value (vs. Fosinoprilat)Reference
Fosinoprilat 1.41-[3][4]
Enalaprilat 1.96< 0.05[3][4]

These data highlight that fosinoprilat exhibits significantly less accumulation than enalaprilat in patients with both congestive heart failure and renal insufficiency.[3][4] This is attributed to fosinoprilat's dual elimination pathway, where increased hepatic clearance can compensate for reduced renal function.[3]

Experimental Protocols

The data presented above are derived from randomized, parallel-group, or crossover clinical trials involving patients with stable, chronic congestive heart failure (NYHA Class II-IV).[3][5]

Key Methodologies:

  • Study Design: The studies typically involve administering single or multiple doses of this compound or enalapril to heart failure patients.[3][5] Blood and urine samples are collected at frequent intervals over a specified period (e.g., 72 hours) to measure drug and metabolite concentrations.[5]

  • Dosing Regimens: In a comparative study, patients received 10 mg of fosinopril or 2.5 mg of enalapril daily for 10 days.[3][4] Another study in hospitalized heart failure patients used a 10 mg oral dose of enalapril maleate.[5]

  • Analytical Methods: Drug concentrations in plasma and urine are typically determined using radioimmunoassay or high-pressure liquid chromatography.[5][9]

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life are calculated from the concentration-time data. The accumulation index is determined by comparing the AUC after multiple doses to the AUC after the first dose.[3]

Visualizing Pharmacokinetic Pathways and Experimental Workflow

To further illustrate the processes involved, the following diagrams have been generated using the DOT language.

cluster_fosinopril Fosinopril Pharmacokinetics cluster_enalapril Enalapril Pharmacokinetics Fosinopril (Oral) Fosinopril (Oral) Absorption (GI Tract) Absorption (GI Tract) Fosinopril (Oral)->Absorption (GI Tract) Fosinopril (Systemic Circulation) Fosinopril (Systemic Circulation) Absorption (GI Tract)->Fosinopril (Systemic Circulation) Metabolism (Liver) Metabolism (Liver) Hydrolysis Fosinopril (Systemic Circulation)->Metabolism (Liver) Fosinoprilat (Active) Fosinoprilat (Active) Metabolism (Liver)->Fosinoprilat (Active) Elimination Elimination Fosinoprilat (Active)->Elimination Renal Excretion Renal Excretion Elimination->Renal Excretion Hepatic Excretion Hepatic Excretion Elimination->Hepatic Excretion Enalapril (Oral) Enalapril (Oral) Absorption (GI Tract) Absorption (GI Tract) Enalapril (Oral)->Absorption (GI Tract) Enalapril (Systemic Circulation) Enalapril (Systemic Circulation) Absorption (GI Tract) ->Enalapril (Systemic Circulation) Metabolism (Liver) Metabolism (Liver) De-esterification Enalapril (Systemic Circulation)->Metabolism (Liver) Enalaprilat (Active) Enalaprilat (Active) Metabolism (Liver) ->Enalaprilat (Active) Renal Excretion Renal Excretion Enalaprilat (Active)->Renal Excretion

Caption: Comparative pharmacokinetic pathways of fosinopril and enalapril.

Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Drug Administration Drug Administration Randomization->Drug Administration Blood & Urine Sampling Blood & Urine Sampling Drug Administration->Blood & Urine Sampling Time Points Sample Analysis Sample Analysis (e.g., Radioimmunoassay) Blood & Urine Sampling->Sample Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Sample Analysis->Pharmacokinetic Modeling Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation

Caption: Generalized experimental workflow for a pharmacokinetic study.

Conclusion

The pharmacokinetic profiles of fosinopril and enalapril exhibit notable differences that are particularly relevant in the management of heart failure. Fosinopril's active metabolite, fosinoprilat, has a dual route of elimination, which results in less accumulation in patients with renal impairment compared to enalaprilat.[3][4] While both drugs are effective ACE inhibitors, the unique pharmacokinetic properties of fosinopril may offer a therapeutic advantage in heart failure patients with concurrent renal dysfunction.[1][10] This comparative guide provides essential data and methodologies to aid researchers and clinicians in understanding these differences and their potential clinical impact.

References

Fosfenopril: A Comparative Analysis of Kinase Cross-Reactivity and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ACE inhibitor fosfenopril, with a focus on its potential for off-target effects and cross-reactivity within kinase panels. While this compound's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), understanding its interaction with other signaling pathways is crucial for comprehensive safety and efficacy profiling. This document summarizes the available data, provides detailed experimental protocols for assessing kinase inhibition, and compares this compound with other compounds in its class.

Executive Summary

This compound is a prodrug that is rapidly converted in the body to its active metabolite, fosfenoprilat. Fosfenoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. Its therapeutic effects are primarily achieved through the reduction of angiotensin II levels, leading to vasodilation and decreased aldosterone secretion. While extensively studied for its on-target effects, comprehensive data on this compound's cross-reactivity in broad kinase panels is not widely available in public literature. This guide addresses this gap by presenting a comparative framework and methodologies for such an evaluation.

Comparative Analysis of Kinase Inhibition

Given the limited public data on the specific kinase cross-reactivity of this compound, the following table presents a hypothetical but representative dataset. This table illustrates how this compound's activity could be compared against other ACE inhibitors if subjected to a comprehensive kinase screen, such as the KINOMEscan™ platform. The data is presented as '% Inhibition at 10 µM' for a selection of representative kinases.

Table 1: Comparative Kinase Inhibition Profile of ACE Inhibitors (Hypothetical Data)

Kinase TargetFosfenoprilat (% Inhibition @ 10 µM)Enalaprilat (% Inhibition @ 10 µM)Lisinopril (% Inhibition @ 10 µM)
ABL1< 5%< 5%< 5%
EGFR8%12%6%
VEGFR215%18%11%
SRC< 3%< 3%< 3%
PI3Kα22%25%19%
MAPK1< 5%< 5%< 5%
ROCK17%9%5%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect is rooted in its inhibition of the renin-angiotensin system. The diagram below illustrates the canonical pathway and the point of intervention for fosfenoprilat.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Renin->Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_I AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction leads to Fosfenoprilat Fosfenoprilat Fosfenoprilat->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of fosfenoprilat on ACE.

Experimental Protocols

To assess the off-target effects of fosfenoprilat on a broad range of kinases, a competitive binding assay is a standard and effective method.

Protocol: Kinase Profiling via Competitive Binding Assay (e.g., KINOMEscan™)

  • Compound Preparation: Fosfenoprilat is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared to achieve the desired screening concentrations (e.g., 1 µM, 10 µM).

  • Assay Principle: The assay measures the ability of the test compound (fosfenoprilat) to compete with a known, immobilized ligand for the active site of a large panel of kinases. The amount of kinase bound to the solid support is quantified.

  • Immobilization: An active site-directed ligand is covalently attached to a solid support (e.g., beads).

  • Binding Reaction: Kinases from the panel are incubated with the ligand-coated beads and the test compound in individual wells of a microtiter plate. A control reaction without the test compound is run in parallel.

  • Quantification: After incubation and washing steps to remove unbound protein, the amount of kinase bound to the beads is measured. This is typically done using quantitative PCR (qPCR) to amplify a DNA tag that is fused to each kinase.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the control (DMSO vehicle) condition. The result is expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding and inhibition.

    • %Ctrl = (Signal_test_compound / Signal_DMSO_control) * 100

The workflow for such a screening process is outlined below.

Start Start: Compound Preparation (Fosfenoprilat in DMSO) Incubate Incubate: Kinase + Ligand-Beads + Compound Start->Incubate Wash Wash to Remove Unbound Kinase Incubate->Wash Quantify Quantify Bound Kinase (qPCR) Wash->Quantify Analyze Data Analysis (% Inhibition) Quantify->Analyze End End: Identify Off-Target Hits Analyze->End

Caption: A generalized workflow for a competitive binding-based kinase profiling assay.

Conclusion and Future Directions

While this compound is a well-established and effective ACE inhibitor, the landscape of drug discovery increasingly emphasizes the importance of comprehensive off-target profiling. The lack of extensive public data on this compound's kinase cross-reactivity highlights an opportunity for further investigation. The methodologies and comparative frameworks presented in this guide offer a clear path for researchers to undertake such studies. A thorough evaluation of this compound and other ACE inhibitors in broad kinase panels would provide valuable insights into their molecular mechanisms, potentially uncovering novel therapeutic applications or explaining idiosyncratic adverse effects. It is recommended that future preclinical and clinical assessments of this compound include such profiling to build a more complete understanding of its pharmacological profile.

Fosinoprilat's In Vitro Potency: A Comparative Analysis with Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in vitro potency of fosinoprilat in comparison to other widely recognized Angiotensin-Converting Enzyme (ACE) inhibitors. This document provides supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways and experimental procedures.

Fosinoprilat, the active diacid metabolite of the prodrug fosinopril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Understanding its in vitro potency relative to other ACE inhibitors is crucial for preclinical research and drug development. This guide synthesizes available data to offer a clear comparison.

Quantitative Comparison of ACE Inhibitor Potency

The in vitro potency of ACE inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the comparative in vitro potency of fosinoprilat against other ACE inhibitors.

ACE Inhibitor (Active Form)Relative PotencyIC50 (nM)Source
Ramiprilat51Not explicitly stated in this study[1]
Lisinopril24Not explicitly stated in this study[1]
Zofenoprilat20Not explicitly stated in this study[1]
Fosinoprilat 13 11 [1][2]
Enalaprilat12Not explicitly stated in this study[1]
Captopril3.523[1][2]
SQ 29,8521.0Not explicitly stated in this study[1]

Based on the available data, fosinoprilat demonstrates significant in vitro potency. One study found fosinoprilat to be a more potent inhibitor of purified rabbit lung ACE than captopril, with IC50 values of 11 nM and 23 nM, respectively[2]. Another comprehensive study established the relative in vitro potencies of the active forms of seven ACE inhibitors, ranking fosinoprilat as more potent than captopril and enalaprilat but less potent than ramiprilat, lisinoprilat, and zofenoprilat[1][4].

The Renin-Angiotensin System and ACE Inhibition

ACE inhibitors exert their effects by interrupting the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. The following diagram illustrates the mechanism of ACE inhibition within this pathway.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitors ACE Inhibitors (e.g., Fosinoprilat) ACE_Inhibitors->ACE Bradykinin Bradykinin ACE_Inhibitors->Bradykinin Prevents Degradation Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation cluster_prep 1. Preparation cluster_assay 2. Assay cluster_quant 3. Quantification cluster_analysis 4. Data Analysis Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE with Inhibitor (37°C) Prep_ACE->Preincubation Prep_HHL Prepare HHL (Substrate) Solution Reaction Add HHL to start reaction, Incubate (37°C) Prep_HHL->Reaction Prep_Inhibitor Prepare Inhibitor (e.g., Fosinoprilat) Serial Dilutions Prep_Inhibitor->Preincubation Preincubation->Reaction Termination Stop reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Evaporation Evaporate Ethyl Acetate Extraction->Evaporation Measurement Reconstitute and Measure Absorbance (228 nm) Evaporation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

References

Fosinopril and Ramipril: A Comparative Analysis of Renal Protective Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between angiotensin-converting enzyme (ACE) inhibitors is critical for targeted therapeutic strategies. This guide provides a comparative overview of fosinopril and ramipril, focusing on their efficacy in preclinical models of renal disease. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to illuminate their respective renal protective profiles.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Both fosinopril and ramipril exert their therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, these drugs mitigate the downstream effects of angiotensin II, which include vasoconstriction, aldosterone secretion, and cellular growth promotion, all of which contribute to the pathophysiology of renal damage. The inhibition of ACE leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure, collectively alleviating the burden on the kidneys.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Liver) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Fibrosis Fibrosis & Growth Angiotensin_II->Fibrosis Renin Renin Renin->Angiotensin_I (from Kidney) ACE ACE ACE->Angiotensin_II Drugs Fosinopril / Ramipril Inhibition Drugs->Inhibition Inhibition->ACE

Comparative Efficacy in Renal Protection

While a singular study directly comparing fosinopril and ramipril with a comprehensive set of renal protection markers was not identified in the reviewed literature, data from separate studies in similar animal models provide insights into their individual effectiveness.

A study in spontaneously hypertensive rats (SHR) investigated the tissue-specific ACE inhibition of several ACE inhibitors, including fosinopril and ramipril. In the kidney, both drugs were noted to have weaker ACE inhibitory effects compared to other agents, a characteristic potentially linked to their dual routes of excretion (renal and biliary).[1]

The following tables summarize key quantitative data from studies evaluating fosinopril in a rat model of renal mass reduction and data available for ramipril from other relevant preclinical and clinical studies.

Table 1: Effects of Fosinopril on Renal Function in a Rat Model of Renal Mass Reduction

ParameterControl (Renal Mass Reduction)Fosinopril-Treated (20 mg/kg/day)
Mean Arterial Pressure (mmHg)IncreasedNormalized
Effective Renal Plasma Flow (ERPF)ReducedSignificantly Increased
Glomerular Filtration Rate (GFR)ReducedSignificantly Increased
ProteinuriaIncreasedLowered

Data extracted from a study by Buranakarl et al. in nephrectomized rats.[2]

Table 2: Summary of Ramipril's Renal Protective Effects from Various Studies

ParameterFindingStudy Context
ProteinuriaSignificantly reducedRamipril Efficacy in Nephropathy (REIN) study (human clinical trial)
Glomerular Filtration Rate (GFR) DeclineRate of decline significantly reducedREIN study (human clinical trial)
GlomerulosclerosisAttenuatedInferred from studies showing reduced proteinuria and GFR decline
Serum CreatinineLevels can be stabilized or progression slowedGeneral finding in clinical use for chronic kidney disease

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the experimental protocols from the key studies cited.

Fosinopril in Renal Mass Reduction Model

Objective: To evaluate the effect of fosinopril on the progression of renal disease in a rat model of renal mass reduction.[2]

Animal Model: Male Wistar rats.

Experimental Groups:

  • Sham-operated control group.

  • Renal mass reduction (RMR) control group.

  • RMR group treated with fosinopril (20 mg/kg per day, p.o.).

Surgical Procedure for Renal Mass Reduction:

  • Right unilateral nephrectomy was performed.

  • Approximately two-thirds of the blood supply to the left kidney was ligated.

Drug Administration: Fosinopril was administered orally on a daily basis for 5 weeks, starting immediately after the renal mass reduction surgery.

Key Parameters Measured:

  • Mean Arterial Blood Pressure: Monitored throughout the study.

  • Renal Hemodynamics: Effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) were measured.

  • Proteinuria: 24-hour urinary protein excretion was quantified.

  • Histopathology: The remnant kidney was examined for histological changes, including vasodilation and podocyte swelling.

Experimental_Workflow_Fosinopril Start Start: Male Wistar Rats Surgery Renal Mass Reduction Surgery (Uninephrectomy + Ligation) Start->Surgery Grouping Randomization into Groups Surgery->Grouping Control RMR Control Group Grouping->Control Treatment Fosinopril Treatment Group (20 mg/kg/day, p.o.) Grouping->Treatment Duration 5-Week Treatment Period Control->Duration Treatment->Duration Measurements Data Collection: - Blood Pressure - ERPF & GFR - Proteinuria Duration->Measurements Histology Histopathological Examination of Remnant Kidney Measurements->Histology Analysis Data Analysis and Comparison Histology->Analysis

General Protocol for Ramipril in Experimental Nephropathy

While a specific, directly comparable experimental protocol for ramipril was not found, a general methodology for inducing diabetic nephropathy, a common model to test ACE inhibitors, is described below.

Objective: To assess the efficacy of ramipril in preventing or slowing the progression of diabetic nephropathy.

Animal Model: Typically male Sprague-Dawley or Wistar rats.

Induction of Diabetes:

  • A single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate buffer, is administered.

  • Blood glucose levels are monitored to confirm the induction of diabetes.

Experimental Groups:

  • Non-diabetic control group.

  • Diabetic control group.

  • Diabetic group treated with ramipril (at a specified dose).

Drug Administration: Ramipril is typically administered daily via oral gavage or in drinking water for a predefined period (e.g., 8-12 weeks).

Key Parameters Measured:

  • Metabolic Parameters: Blood glucose and body weight are monitored regularly.

  • Renal Function: 24-hour urinary albumin excretion (proteinuria), serum creatinine, and blood urea nitrogen (BUN) are measured.

  • Histopathology: Kidney tissues are examined for signs of glomerulosclerosis, tubular damage, and interstitial fibrosis.

Conclusion

References

Validating the Antihypertensive Effect of Fosfenopril in Spontaneously Hypertensive Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antihypertensive efficacy of fosinopril with other established antihypertensive agents in the spontaneously hypertensive rat (SHR) model, a widely used preclinical model of human essential hypertension. The information is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Antihypertensive Agents in Spontaneously Hypertensive Rats

The following table summarizes the antihypertensive effects of fosinopril and comparator drugs from different pharmacological classes in spontaneously hypertensive rats (SHR). It is important to note that the data presented are compiled from various independent studies. Direct head-to-head comparative studies under identical experimental conditions were not available in the public domain. Therefore, variations in experimental protocols, including drug administration protocols, duration of treatment, and methods of blood pressure measurement, should be considered when interpreting these results.

Drug ClassDrugDosageRoute of AdministrationDuration of TreatmentSystolic Blood Pressure (SBP) Reduction (mmHg)Diastolic Blood Pressure (DBP) Reduction (mmHg)Mean Arterial Pressure (MAP) Reduction (mmHg)Citation(s)
ACE Inhibitor Fosinopril 25 mg/kg/dayOral4-8 weeksNot specifiedNot specifiedSignificant reduction[1]
ACE InhibitorCaptoprilNot specifiedDrinking water19 weeks~57Not specified~57[2]
ACE InhibitorEnalapril10 mg/kg/dayOral11 months~38Not specifiedNot specified
ACE InhibitorLisinoprilNot specifiedNot specified2 weeks~92Not specifiedNot specified[1]
Beta-Blocker Propranolol 5 mg/kg/dayInfusion5 daysNot specifiedNot specifiedSignificant reduction from day 2[3]
Beta-BlockerAtenolol200 mg/kg/dayOral15 weeksMarkedly inhibited onsetNot specifiedNot specified
Diuretic Hydrochlorothiazide 80 mg/kg/dayOral3 weeksSignificant reductionNot specifiedSignificant reduction

Note: The exact values for blood pressure reduction were not always specified as mean ± SD/SEM, hence some qualitative descriptions are included. The provided citation indices correspond to the search results and are for internal reference.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are the standard protocols for key experiments cited in this guide.

Animal Model: The Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a well-established inbred rat strain that develops hypertension spontaneously, closely mimicking human essential hypertension.[4]

  • Strain: Spontaneously Hypertensive Rats (SHR) and a normotensive control strain, typically Wistar-Kyoto (WKY) rats.

  • Age at Onset of Hypertension: Hypertension typically begins to develop at 6-8 weeks of age and is well-established by 12-14 weeks.

  • Husbandry: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

Drug Administration: Oral Gavage

Oral gavage is a standard method for precise oral administration of drugs to rodents.[5][6]

  • Preparation: The drug is typically dissolved or suspended in a suitable vehicle (e.g., distilled water, saline, or a 0.5% carboxymethylcellulose solution).

  • Dosage Calculation: The volume to be administered is calculated based on the animal's body weight and the desired dose.

  • Procedure:

    • The rat is gently restrained.

    • A gavage needle (a stainless steel tube with a ball tip) of appropriate size is attached to a syringe containing the drug solution.

    • The gavage needle is carefully inserted into the esophagus and advanced into the stomach.

    • The drug solution is slowly administered.

    • The needle is gently withdrawn.

Blood Pressure Measurement: Tail-Cuff Method

The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in rats.

  • Acclimatization: Rats are acclimated to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.

  • Procedure:

    • The rat is placed in a restrainer, often on a warming platform to increase blood flow to the tail.

    • A small cuff is placed around the base of the rat's tail.

    • A sensor (e.g., a photoelectric sensor or a pneumatic pulse transducer) is placed distal to the cuff to detect the tail pulse.

    • The cuff is inflated to a pressure sufficient to occlude blood flow, and then slowly deflated.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Multiple readings are taken and averaged for each animal at each time point.

Visualizations

Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone_Secretion->Increased_BP Na+ & H2O Retention Vasoconstriction->Increased_BP Renin Renin ACE ACE (Angiotensin-Converting Enzyme) Fosinopril Fosinopril (ACE Inhibitor) Fosinopril->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Fosinopril.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Selection Animal Selection: Spontaneously Hypertensive Rats (SHR) & WKY Controls Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff Method) Acclimatization->Baseline_BP Randomization Randomization into Treatment Groups Baseline_BP->Randomization Fosinopril_Group Fosinopril Treatment Group (Oral Gavage) Randomization->Fosinopril_Group Comparator_Group Comparator Drug Group (e.g., Beta-Blocker, Diuretic) Randomization->Comparator_Group Control_Group Vehicle Control Group Randomization->Control_Group BP_Monitoring Weekly Blood Pressure Monitoring Fosinopril_Group->BP_Monitoring Comparator_Group->BP_Monitoring Control_Group->BP_Monitoring Data_Collection Data Collection and Recording BP_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis of Blood Pressure Data Data_Collection->Statistical_Analysis Results Comparative Efficacy Assessment Statistical_Analysis->Results

Caption: A typical experimental workflow for evaluating the antihypertensive effects of fosinopril in SHR.

References

Fosfenopril and Valsartan: A Comparative Analysis in the Prevention of Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the angiotensin-converting enzyme (ACE) inhibitor fosfenopril and the angiotensin II receptor blocker (ARB) valsartan reveals comparable efficacy in preventing cardiac hypertrophy. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed examination of their mechanisms and effects.

Cardiac hypertrophy, an enlargement of the heart muscle, is a common precursor to heart failure. Both this compound, a prodrug of the active metabolite fosinoprilat, and valsartan are mainstays in the management of cardiovascular diseases, primarily through their modulation of the renin-angiotensin system (RAS). While both drug classes are known to regress left ventricular hypertrophy, this guide delves into a direct comparison of their effects based on preclinical evidence.

Executive Summary of Comparative Efficacy

A key preclinical study directly comparing fosinopril and valsartan in a norepinephrine-induced cardiac hypertrophy model in rats demonstrated that both drugs effectively prevent the development of left ventricular hypertrophy. The study found no significant differences between the two treatments in their ability to reduce the hypertrophic response and inhibit associated apoptosis of cardiomyocytes.[1]

Both fosinopril and valsartan treatment led to a significant reduction in the left ventricular mass index and collagen content in the myocardium compared to the untreated hypertrophy group.[1] Furthermore, both drugs were shown to enhance the activity of crucial cardiac enzymes such as myosin ATPase, Na+-K+-ATPase, and Ca2+-ATPase, suggesting a restorative effect on cardiac myocyte function.[1]

While this direct comparison indicates similar efficacy, broader meta-analyses and reviews comparing ACE inhibitors and ARBs as classes have shown them to be similarly effective in reducing left ventricular mass.[2][3] Some studies suggest ACE inhibitors may have an edge in the early phases of cardiac remodeling following a myocardial infarction due to a greater reduction in cardiac fibrosis.[4]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a head-to-head preclinical study.

Table 1: Effect on Left Ventricular Hypertrophy and Myocardial Collagen

ParameterControlNorepinephrine (NE)NE + Fosinopril (15 mg/kg/day)NE + Valsartan (30 mg/kg/day)
Left Ventricular Index (mg/g)2.15 ± 0.233.12 ± 0.282.43 ± 0.25 2.48 ± 0.26
Myocardial Collagen Content (µg/mg)3.45 ± 0.416.87 ± 0.624.12 ± 0.53 4.25 ± 0.58

*P < 0.01 vs Control; **P < 0.01 vs NE. Data adapted from a study on catecholamine-induced cardiac hypertrophy.[1]

Table 2: Effect on Myocardial Enzyme Activities

Enzyme Activity (µmol Pi/mg prot/h)ControlNorepinephrine (NE)NE + FosinoprilNE + Valsartan
Myosin ATPase0.85 ± 0.110.52 ± 0.080.78 ± 0.10 0.76 ± 0.09
Na+-K+-ATPase12.4 ± 1.58.2 ± 1.111.5 ± 1.3 11.2 ± 1.4
Ca2+-ATPase (mitochondrial)1.54 ± 0.210.98 ± 0.15*1.42 ± 0.19 1.38 ± 0.18

*P < 0.01 vs Control; **P < 0.01 vs NE. Data adapted from a study on catecholamine-induced cardiac hypertrophy.[1]

Detailed Experimental Protocols

The primary comparative data is based on a well-established animal model of cardiac hypertrophy.

Induction of Cardiac Hypertrophy: A cardiac hypertrophy model was established in Sprague-Dawley rats by intraperitoneal injection of norepinephrine (1.5 mg/kg/day) for 15 consecutive days.[1] This method mimics the cardiac stress induced by sustained sympathetic nervous system activation.

Treatment Groups: The animals were divided into four groups:

  • Control Group: Received saline injections.

  • Norepinephrine (NE) Group: Received norepinephrine to induce hypertrophy.

  • NE + Fosinopril Group: Received norepinephrine and were treated orally with fosinopril (15 mg/kg/day).[1]

  • NE + Valsartan Group: Received norepinephrine and were treated orally with valsartan (30 mg/kg/day).[1]

Assessment of Cardiac Hypertrophy: At the end of the 15-day period, the hearts were excised, and the left ventricular weight was measured. The left ventricular index was calculated as the ratio of left ventricular weight to body weight. Myocardial collagen content was determined using a hydroxyproline assay.

Enzyme Activity Assays: The activities of myosin ATPase, Na+-K+-ATPase, and mitochondrial Ca2+-ATPase were measured from myocardial tissue homogenates using colorimetric assays to determine the rate of inorganic phosphate (Pi) liberation.

Apoptosis Detection: Cardiomyocyte apoptosis was assessed using the TUNEL (TdT-mediated dUTP Nick-End Labeling) method on paraffin-embedded heart tissue sections. The apoptotic index was calculated as the percentage of TUNEL-positive nuclei.

Signaling Pathways and Mechanisms of Action

This compound and valsartan exert their anti-hypertrophic effects through distinct but related signaling pathways that both converge on mitigating the effects of the renin-angiotensin system.

experimental_workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis cluster_endpoints Endpoints A Animal Model (Sprague-Dawley Rats) B Induction of Hypertrophy (Norepinephrine 1.5 mg/kg/day for 15 days) A->B G1 Control (Saline) G2 Norepinephrine (NE) G3 NE + this compound (15 mg/kg/day) G4 NE + Valsartan (30 mg/kg/day) C Assessment of Cardiac Hypertrophy D Enzyme Activity Assays F Left Ventricular Index C->F G Myocardial Collagen Content C->G E Apoptosis Detection (TUNEL) H ATPase Activities D->H I Apoptotic Index E->I

Experimental Workflow Diagram.

This compound (via Fosinoprilat): As an ACE inhibitor, fosinoprilat blocks the conversion of angiotensin I to angiotensin II. This reduction in angiotensin II levels prevents the activation of the angiotensin II type 1 (AT1) receptor, thereby inhibiting downstream signaling cascades that promote cardiomyocyte growth, protein synthesis, and fibrosis. One of the key pathways inhibited is the TGF-β1/Smad signaling pathway, which is a critical mediator of fibrosis.[5][6] Additionally, fosinopril has been shown to modulate Protein Kinase C epsilon (PKCε), a key regulator of cardiac contractility and hypertrophy.[7]

fosfenopril_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R ACE ACE This compound This compound (Fosinoprilat) This compound->ACE PKC PKCε AT1R->PKC TGFb TGF-β1/Smad AT1R->TGFb Hypertrophy Cardiac Hypertrophy & Fibrosis PKC->Hypertrophy TGFb->Hypertrophy

This compound's Mechanism of Action.

Valsartan: As an ARB, valsartan directly blocks the AT1 receptor, preventing angiotensin II from binding and exerting its hypertrophic effects, regardless of its production pathway.[8] This provides a more direct blockade of the final step in the RAS cascade. By blocking the AT1 receptor, valsartan impedes pro-hypertrophic signaling, including the CaMKII pathway, which is involved in calcium handling and gene expression leading to hypertrophy.[9] Furthermore, valsartan has been shown to down-regulate galectin-3 signaling, a pathway implicated in cardiac fibrosis and remodeling.[10]

valsartan_pathway AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R CaMKII CaMKII Pathway AT1R->CaMKII Galectin3 Galectin-3 Signaling AT1R->Galectin3 Valsartan Valsartan Valsartan->AT1R Hypertrophy Cardiac Hypertrophy & Fibrosis CaMKII->Hypertrophy Galectin3->Hypertrophy

Valsartan's Mechanism of Action.

Conclusion

Both this compound and valsartan demonstrate significant and comparable efficacy in preventing experimentally induced cardiac hypertrophy. Their distinct mechanisms of action, with this compound inhibiting the production of angiotensin II and valsartan blocking its receptor, both lead to the attenuation of downstream signaling pathways responsible for pathological cardiac remodeling. The choice between these agents in a clinical or research setting may be guided by factors beyond their direct anti-hypertrophic effects, such as individual patient tolerance and the presence of comorbidities. This comparative guide provides foundational data for researchers and drug development professionals exploring therapeutic strategies to combat cardiac hypertrophy.

References

Fosinopril's Long-Term Efficacy: A Comparative Analysis Against Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the long-term clinical performance of fosinopril reveals a competitive efficacy and distinct pharmacological profile when compared to other widely prescribed angiotensin-converting enzyme (ACE) inhibitors such as enalapril, lisinopril, and ramipril. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, presenting supporting experimental data, detailed methodologies, and visualizations of key signaling pathways.

Fosinopril, a phosphinic acid-containing ACE inhibitor, demonstrates a unique dual-pathway of elimination (hepatic and renal), which distinguishes it from many other agents in its class that are primarily cleared by the kidneys. This characteristic has significant implications for its long-term use in patients with varying degrees of renal function.

Comparative Efficacy in Cardiovascular Outcomes

Long-term studies have positioned fosinopril as a potent agent in the management of hypertension and heart failure, with efficacy comparable to, and in some instances, surpassing that of other ACE inhibitors.

Heart Failure

In the context of chronic heart failure (CHF), fosinopril has been shown to be at least as effective as enalapril. A one-year, double-blind, randomized controlled trial involving patients with mild to moderate CHF found that fosinopril was more effective than enalapril in improving symptoms and delaying events related to the worsening of the condition.[1] Notably, the total rate of hospitalizations and deaths was lower in the fosinopril group compared to the enalapril group (19.7% vs 25.0%).[1] Furthermore, the incidence of orthostatic hypotension was significantly lower with fosinopril.[1]

Hypertension

For the long-term treatment of hypertension, controlled trials have demonstrated that fosinopril, administered in single daily doses of 10-40 mg, is both efficacious and safe. These studies have reported favorable responses in up to 80% of patients. When compared directly with enalapril for mild to moderate essential hypertension, both drugs produced statistically significant reductions in blood pressure of a similar magnitude. However, fosinopril was consistently numerically slightly more effective in reducing both systolic and diastolic blood pressure.

Post-Myocardial Infarction and Mortality

Large-scale observational studies have provided insights into the comparative long-term mortality benefits of different ACE inhibitors. In a study of elderly patients with congestive heart failure, the mortality associated with fosinopril was found to be similar to that of ramipril, which is often used as a benchmark. The adjusted hazard ratio for mortality for fosinopril compared to ramipril was 0.92 (95% confidence interval [CI], 0.85–1.00).[2] In contrast, enalapril and captopril were associated with a 10%-15% higher mortality rate than ramipril in the same study.[2]

Another large study focusing on hypertensive patients also found that the risk of overall mortality for fosinopril users was modestly increased compared to ramipril, with a hazard ratio of 1.08 (95% CI: 1.05-1.12).[3]

Data Presentation: Quantitative Comparison of Fosinopril and Other ACE Inhibitors

Efficacy OutcomeFosinoprilEnalaprilLisinoprilRamiprilCitation(s)
Heart Failure: Hospitalization/Death Rate (1-year) 19.7%25.0%--[1]
Heart Failure: Event-Free Survival Time (months) 1.61.0--[1]
CHF Mortality (Adjusted Hazard Ratio vs. Ramipril) 0.92 (0.85–1.00)1.10 (1.04–1.16)0.95 (0.89–1.02)Reference[2]
Hypertension Mortality (Hazard Ratio vs. Ramipril) 1.08 (1.05-1.12)1.08 (1.05-1.11)No significant differenceReference[3]
Pharmacokinetics: Accumulation Index in Renal Insufficiency 1.21 - 1.411.962.76-[4]
Side Effect ProfileFosinoprilEnalaprilLisinoprilRamiprilCitation(s)
Orthostatic Hypotension (in CHF) 1.6%7.6%--[1]
Cough Similar to enalaprilSimilar to fosinopril--[5]
Dizziness Lower incidence than enalaprilHigher incidence than fosinopril--[5]

Experimental Protocols

Fosinopril in Heart Failure Study
  • Objective: To investigate the efficacy and safety of fosinopril compared to enalapril in the treatment of chronic heart failure.

  • Study Design: A one-year, double-blind, randomized, multicenter, parallel-group study.

  • Patient Population: Patients with mild to moderate chronic heart failure (NYHA class II-III) and left ventricular ejection fractions of less than 40%.

  • Intervention: Patients were randomly assigned to receive either fosinopril (5 to 20 mg daily, n=122) or enalapril (5 to 20 mg daily, n=132).

  • Primary Endpoints: The primary endpoints included event-free survival time and the total rate of hospitalizations plus deaths. Symptom improvement and the incidence of adverse events were also assessed.

  • Statistical Analysis: Comparisons between the two treatment groups were made using appropriate statistical tests for survival data and event rates. A p-value of less than 0.05 was considered statistically significant.[1]

Fosinopril Efficacy/Safety Trial (FEST)
  • Objective: To evaluate the effect of fosinopril on exercise tolerance and clinical deterioration in patients with heart failure.

  • Study Design: A 12-week, double-blind, placebo-controlled, multinational trial.

  • Patient Population: 308 patients with mild to moderately severe heart failure (NYHA functional class II-III).

  • Intervention: Patients were randomized to receive either fosinopril (titrated from 10 mg to 40 mg once daily) or a placebo.

  • Primary Endpoints: The primary outcomes were changes in bicycle exercise time and the occurrence of clinical events indicative of worsening heart failure (e.g., need for supplemental diuretics, hospitalization).

  • Statistical Analysis: Analysis of covariance (ANCOVA) and a prospectively defined dropout-adjusted endpoint analysis were used to assess the treatment effect on exercise time. The frequency of clinical events was compared between the two groups.[6]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for all ACE inhibitors is the blockade of the angiotensin-converting enzyme, which reduces the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone secretion, contributing to lower blood pressure and decreased cardiac workload.

ACE_Inhibitor_Mechanism_of_Action Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction AldosteroneSecretion Aldosterone Secretion AngiotensinII->AldosteroneSecretion ACE Angiotensin-Converting Enzyme (ACE) Fosinopril Fosinopril (and other ACE Inhibitors) Fosinopril->ACE Renin Renin BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure AldosteroneSecretion->BloodPressure

Mechanism of ACE Inhibition by Fosinopril.

Beyond its primary mechanism, research has indicated that fosinopril may have additional effects on cellular signaling pathways. Specifically, fosinopril has been shown to inhibit the Angiotensin II-induced activation of the TGF-β1/Smad signaling pathway in vascular smooth muscle cells. This pathway is implicated in fibrosis and vascular remodeling, suggesting a potential mechanism for the organ-protective effects of fosinopril beyond blood pressure reduction.

Fosinopril_TGF_Beta_Signaling_Pathway cluster_0 Angiotensin II Signaling cluster_1 Cellular Effects AngII Angiotensin II TGFB1 TGF-β1 AngII->TGFB1 Upregulates pSmad23 p-Smad2/3 TGFB1->pSmad23 Activates Proliferation VSMC Proliferation pSmad23->Proliferation Migration VSMC Migration pSmad23->Migration OxidativeStress Oxidative Stress pSmad23->OxidativeStress Fosinopril Fosinopril Fosinopril->AngII Inhibits (via ACE inhibition) Fosinopril->TGFB1 Inhibits Upregulation

Inhibition of TGF-β1/Smad Pathway by Fosinopril.

Conclusion

References

Safety Operating Guide

Proper Disposal of Fosfenopril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of fosfenopril in a research environment, ensuring personnel safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, an angiotensin-converting enzyme (ACE) inhibitor. Adherence to these procedures is essential to minimize health risks and ensure compliance with federal and local regulations.

Hazard Assessment and Classification

This compound and its sodium salt are classified as hazardous substances under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200).[1][2] While not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is considered a hazardous chemical waste due to its toxicological properties.[3][4][5][6]

Key hazard information is summarized in the table below:

Hazard ClassificationDescriptionPrimary Route of Exposure
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[7]Inhalation, Ingestion, Skin/Eye Contact
Skin and Eye Irritation Causes skin and serious eye irritation.[2][7]Skin/Eye Contact
Sensitization May cause sensitization by skin contact.[1][2]Skin Contact

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of powdered this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1][2][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to be compliant with general laboratory safety standards and environmental regulations.

Step 1: Waste Identification and Segregation
  • Identify all this compound-containing waste streams. This includes, but is not limited to:

    • Expired or unused pure this compound (solid powder).

    • Contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips).

    • Empty stock containers.

    • Solutions containing this compound.

    • Contaminated PPE.

  • Segregate this compound waste from other waste streams. Do not mix this compound waste with non-hazardous trash, sharps containers (unless the item is also a sharp), or other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection and Labeling
  • Solid Waste:

    • Collect solid this compound waste in a designated, leak-proof container with a secure lid. The container should be compatible with the chemical.

    • For grossly contaminated items, double-bagging may be appropriate.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a sealable, shatter-resistant container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid waste," "aqueous solution").

    • Include the date of waste accumulation.

Step 3: Storage
  • Store the sealed waste container in a designated satellite accumulation area. This area should be under the control of the laboratory personnel.

  • Ensure secondary containment to prevent the spread of material in case of a leak.

  • Store away from incompatible materials, particularly strong oxidizing agents.[2][7]

Step 4: Disposal
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash. [7]

  • Professional disposal is required. The most common recommended disposal methods for chemical waste of this nature are incineration in a licensed facility or burial in a licensed landfill, as determined by a qualified waste management vendor.[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory checkpoints are met throughout the process.

FosfenoprilDisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & Vendor Procedures start Start: this compound Waste Generation identify 1. Identify & Segregate This compound Waste start->identify collect 2. Collect in Labeled, Compatible Container identify->collect store 3. Store in Designated Satellite Accumulation Area collect->store contact_ehs 4. Contact EHS for Waste Pickup store->contact_ehs Researcher Action pickup EHS Pickup contact_ehs->pickup transport Transport by Licensed Waste Vendor pickup->transport disposal 5. Final Disposal (Incineration/Landfill) transport->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the compliant disposal of this compound waste.

This procedural guidance is intended to provide a clear and actionable plan for the safe management of this compound waste in a laboratory setting. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfenopril
Reactant of Route 2
Fosfenopril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.